Sodium 6'-sialyllactose
Description
Properties
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19.Na/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25;/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNVKOGOHXWREM-MZZLGFSDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38NNaO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157574-76-0 | |
| Record name | Sodium 6'-sialyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157574760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)- 6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4- hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 6'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8H5UK3AKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Sodium 6'-Sialyllactose
Foreword: Unraveling the Multifaceted Roles of a Key Human Milk Oligosaccharide
Sodium 6'-sialyllactose (6'-SL), a prominent trisaccharide in human milk, has emerged from the realm of infant nutrition to become a molecule of significant interest across various fields of biomedical research and drug development. Comprising sialic acid linked to the 6-position of the galactose moiety of lactose, 6'-SL is more than just a simple sugar. It is a sophisticated bioactive compound with a pleiotropic mechanism of action, influencing host-pathogen interactions, shaping the gut microbiome, modulating the immune system, and even enhancing musculoskeletal function. This guide provides an in-depth technical exploration of the core mechanisms through which 6'-SL exerts its diverse physiological effects, offering a valuable resource for researchers, scientists, and drug development professionals.
The Foundational Role: A Prebiotic Influencing Gut Homeostasis
One of the primary mechanisms of action of 6'-SL is its function as a prebiotic, where it is not digested by human enzymes but is selectively utilized by the gut microbiota. This selective fermentation leads to the production of short-chain fatty acids (SCFAs) and contributes to the establishment of a healthy gut ecosystem.
Modulation of Gut Microbiota and SCFA Production
In vitro studies using models of the human intestinal microbiome have demonstrated that supplementation with 6'-SL leads to an increase in the production of beneficial SCFAs, such as butyrate and propionate[1]. These SCFAs serve as a primary energy source for colonocytes, strengthen the gut barrier, and possess anti-inflammatory properties[1]. Interestingly, while many human milk oligosaccharides (HMOs) are known to promote the growth of Bifidobacterium, some studies suggest that 6'-SL may exert its prebiotic effects through a "nonbifidogenic" mechanism, instead promoting the growth of other beneficial bacteria like Phascolarctobacterium and Lachnospiraceae[1].
Enhancement of Intestinal Barrier Function
A robust intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. 6'-SL has been shown to enhance the integrity of this barrier. In vitro models using Caco-2 intestinal epithelial cells have demonstrated that 6'-SL can improve barrier function[1]. This is a critical aspect of its mechanism, as a compromised gut barrier is implicated in a range of inflammatory and metabolic disorders.
This protocol outlines the key steps to evaluate the effect of 6'-SL on intestinal barrier integrity.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium[2][3].
-
Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER)[2]. A high TEER value indicates the formation of tight junctions, characteristic of a well-formed barrier.
-
Treatment: The apical side of the monolayer is treated with varying concentrations of 6'-SL for a specified duration.
-
Permeability Measurement: A fluorescent marker, such as Lucifer Yellow, is added to the apical chamber[2]. The amount of marker that crosses the monolayer into the basolateral chamber is quantified over time. A reduction in the flux of the marker in 6'-SL-treated cells compared to controls indicates an enhancement of barrier function.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the permeability of the monolayer[4].
A Molecular Decoy: Inhibiting Pathogen Adhesion
The terminal sialic acid on 6'-SL mimics the sialic acid-containing glycans on the surface of host cells. This structural similarity allows 6'-SL to act as a soluble decoy receptor, competitively inhibiting the binding of various pathogens to their host cell targets, thereby preventing infection.
Antiviral Activity
In vitro studies have shown that 6'-SL can effectively inhibit the activity of viruses such as rotavirus and influenza virus[5]. For instance, 6'-SL can bind to the hemagglutinin protein on the surface of the influenza virus, preventing its attachment to sialic acid receptors on respiratory epithelial cells[5][6].
This assay is a classic method to assess the ability of substances like 6'-SL to inhibit influenza virus agglutination of red blood cells (RBCs).
-
Virus Titration (Hemagglutination Assay):
-
Perform serial two-fold dilutions of the influenza virus in a 96-well V-bottom plate[7][8][9].
-
Add a standardized suspension of red blood cells (e.g., chicken or guinea pig RBCs) to each well[10].
-
Incubate at room temperature and observe for hemagglutination (a lattice formation of RBCs)[8][9]. The highest dilution showing complete hemagglutination is defined as one hemagglutination unit (HAU).
-
-
Hemagglutination Inhibition Assay:
-
Serially dilute 6'-SL in a 96-well plate[5].
-
Add a standardized amount of influenza virus (typically 4 HAU) to each well containing the 6'-SL dilutions[11].
-
Incubate to allow for binding between 6'-SL and the virus.
-
Add the RBC suspension to each well and incubate[7].
-
The highest dilution of 6'-SL that completely inhibits hemagglutination (indicated by a button of RBCs at the bottom of the well) is the HI titer.
-
Antibacterial Activity
The anti-adhesive properties of 6'-SL also extend to bacteria. By competing for binding sites on both the bacterial surface and host cells, 6'-SL can prevent bacterial colonization and subsequent infection.
A Sophisticated Modulator of the Immune System
6'-SL exerts significant immunomodulatory effects, primarily through its anti-inflammatory properties. It can influence key inflammatory signaling pathways and modulate the activity of immune cells such as macrophages.
Attenuation of Inflammatory Signaling Pathways
Research has shown that 6'-SL can effectively attenuate the activation of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB), p38 Mitogen-Activated Protein Kinase (MAPK), and Akt pathways[12][13]. In lipopolysaccharide (LPS)-stimulated macrophages, 6'-SL has been observed to inhibit the phosphorylation of p38 MAPK and Akt, as well as prevent the nuclear translocation of the p65 subunit of NF-κB[12][13]. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines like IL-1β and MCP-1[12][13].
This protocol details the steps to assess the effect of 6'-SL on the NF-κB pathway.
-
Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) and pre-treat with 6'-SL for a specified time before stimulating with an inflammatory agent like LPS[13].
-
Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis[14].
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane[14].
-
Block the membrane to prevent non-specific antibody binding[14].
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as p65 and IκB kinase (IKKβ)[1][15][16].
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody[14].
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative levels of protein phosphorylation and nuclear translocation of p65[1].
Interaction with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)
Siglecs are a family of cell surface receptors expressed on immune cells that recognize sialic acids and play a role in regulating immune responses. 6'-SL, with its terminal sialic acid, can interact with certain Siglecs, thereby modulating immune cell function. The specific binding affinities and downstream consequences of these interactions are an active area of research.
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
-
Sensor Chip Preparation: Immobilize the Siglec protein of interest onto a sensor chip[17].
-
Binding Analysis: Flow different concentrations of 6'-SL over the sensor chip surface[11][18]. The binding of 6'-SL to the immobilized Siglec will cause a change in the refractive index at the surface, which is detected by the SPR instrument[17].
-
Data Analysis: The binding data is used to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which provides a quantitative measure of the binding affinity[11].
| Siglec | Reported Binding Preference | Potential Implication of 6'-SL Binding |
| CD22 (Siglec-2) | Prefers α2-6 linked sialic acids | Modulation of B-cell activation |
| Siglec-7 | Binds to both α2-3 and α2-6 linked sialic acids | Regulation of NK cell and monocyte function |
| Siglec-9 | Recognizes both α2-3 and α2-6 linked sialic acids | Inhibition of neutrophil and macrophage activation |
This table summarizes general binding preferences; specific affinities for 6'-SL require further investigation.
An Emerging Role in Musculoskeletal Health and Performance
Recent studies have unveiled a novel and exciting aspect of 6'-SL's mechanism of action: its positive impact on muscle health and exercise performance.
Enhancement of Muscle Mass and Strength
Animal studies have demonstrated that supplementation with 6'-SL can lead to an increase in muscle mass and strength[3][19]. This is associated with an increase in the size of muscle fibers and the expression of key muscle proteins like myosin heavy chain[3][19].
Improvement in Exercise Performance and Reduction of Fatigue
6'-SL supplementation has been shown to enhance exercise endurance, increasing running distance and time to exhaustion in animal models[3]. This is accompanied by a reduction in exercise-induced muscle fatigue, as evidenced by lower blood lactate levels after exercise[4].
Modulation of Muscle Metabolism and Signaling Pathways
The beneficial effects of 6'-SL on muscle appear to be mediated through the modulation of key metabolic and signaling pathways. Proposed mechanisms include the increased expression of proteins involved in oxidative phosphorylation (OXPHOS), suggesting improved mitochondrial function and more efficient energy production[2]. Furthermore, 6'-SL may influence the balance between muscle protein synthesis and degradation through the mTOR and AMPK signaling pathways[6][14][19]. In models of muscle atrophy, 6'-SL has been shown to suppress the expression of proteins involved in muscle protein breakdown, such as myostatin, MuRF1, and atrogin-1[20].
Signaling Pathway Crosstalk and Integrated Mechanism of Action
The diverse biological effects of 6'-SL are not the result of isolated actions but rather a complex interplay of multiple signaling pathways. For instance, the anti-inflammatory effects of 6'-SL, mediated through the inhibition of NF-κB and MAPK pathways, can contribute to a healthier gut environment and may also play a role in reducing exercise-induced inflammation in muscle tissue. The crosstalk between the AMPK and mTOR pathways is a critical regulatory node in cellular energy homeostasis and growth, and the influence of 6'-SL on this axis likely underpins its effects on muscle metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]
- 10. Frontiers | H3N2 influenza hemagglutination inhibition method qualification with data driven statistical methods for human clinical trials [frontiersin.org]
- 11. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. novusbio.com [novusbio.com]
- 15. The NF-κB and MAPK pathways were involved in the anti-inflammatory effects of JO on macrophages. (A) Western blotting analysis of phosphorylated and total protein levels of p-IKKB kinase (IKK)-α/β, IKK-α, IKK-β, p-IκB-α, IκB-α, p-p65/NF-κB, and p65/NF-κB. (B) Western blotting analysis of phosphorylated and total protein levels of p-JNK1/2, JNK1/2, ERK1/2, p-ERK1/2, p-38 MAPK, and p-p38 MAPK following JO treatment and LPS stimulation. (C–D) RAW264.7 cells were pretreated with JO and then stimulated with LPS. (C) Immunofluorescence images showing p65 translocation by JO in RAW 264.7 cells (scale bar = 10 μm). (D)Western blotting analysis of p65 expression in cytoplasmic and nuclear fraction. Data are presented as the mean ± SD (n = 3). #P < 0.05 vs the control group. * P < 0.05 vs the LPS group. [cjnmcpu.com]
- 16. researchgate.net [researchgate.net]
- 17. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Monitoring of influenza virus hemagglutinin in process samples using weak affinity ligands and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. studylib.net [studylib.net]
- 20. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium 6'-sialyllactose and its Impact on Neonatal Gut Maturation
Foreword: The Critical Role of Early Life Nutrition in Gut Development
The neonatal period is a transformative window for the gastrointestinal tract, characterized by rapid growth, functional adaptation, and the establishment of a symbiotic host-microbe relationship. Nutritional components play a pivotal role in orchestrating this complex process. Among these, human milk oligosaccharides (HMOs) have emerged as key bioactive molecules that profoundly influence neonatal gut maturation. This guide focuses on a particularly significant HMO, Sodium 6'-sialyllactose (6'-SL), providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its mechanisms of action and methodologies for its study.
Introduction to Sodium 6'-sialyllactose: A Key Human Milk Oligosaccharide
Sodium 6'-sialyllactose is a prominent acidic oligosaccharide found in human milk. It is a trisaccharide composed of N-acetylneuraminic acid (sialic acid) linked to the 6-position of the galactose moiety of lactose.[1] Its presence in high concentrations, particularly in early milk, underscores its biological importance for the developing infant.[2] While also present in bovine milk, the concentration is considerably lower, highlighting a key nutritional difference between human milk and most infant formulas.[2]
The sodium salt form of 6'-sialyllactose is a stable, water-soluble powder, making it suitable for research and potential incorporation into infant nutrition products.[3][4] Commercial production has been achieved through microbial fermentation using a genetically modified strain of Escherichia coli K-12, ensuring a consistent and scalable supply for scientific investigation.[3]
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₈NNaO₁₉ | [5][6][7][8] |
| Molecular Weight | 655.53 g/mol | [5][6][7][8] |
| CAS Number | 157574-76-0 | [3][5][6][8][9] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water and PBS | [4][9] |
Mechanisms of Action: How 6'-Sialyllactose Orchestrates Neonatal Gut Maturation
The impact of 6'-sialyllactose on the neonatal gut is multifaceted, involving direct effects on the intestinal epithelium, modulation of the gut microbiome, and regulation of the local immune response.
Enhancement of Intestinal Epithelial Barrier Function
A robust intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens. 6'-sialyllactose contributes to the strengthening of this barrier through several mechanisms:
-
Promotion of Epithelial Cell Proliferation and Differentiation: Studies in neonatal piglets have demonstrated that supplementation with sialyllactose upregulates the expression of Ki-67, a marker for cell proliferation, in the ileal crypts. This leads to increased crypt width, indicating enhanced cellular regeneration and a healthier gut lining structure.
-
Upregulation of Tight Junction Proteins: The integrity of the epithelial barrier is maintained by tight junction proteins that seal the space between adjacent epithelial cells. 6'-sialyllactose has been shown to elevate the abundance of key tight-junction proteins, such as Zonula occludens-1 (ZO-1), in the duodenal and ileal epithelium. This enhancement of tight junction integrity reduces intestinal permeability.
Modulation of the Neonatal Gut Microbiome
The neonatal gut is rapidly colonized by a complex microbial community, and 6'-sialyllactose plays a significant role in shaping a healthy microbiome.
-
Prebiotic Activity: 6'-sialyllactose acts as a prebiotic, selectively promoting the growth of beneficial bacteria. In vitro studies have shown that it supports the growth of Bifidobacterium longum.[10] Furthermore, in vivo and in vitro models have demonstrated that sialyllactose supplementation encourages the proliferation of short-chain fatty acid (SCFA)-producing bacteria, such as Phascolarctobacterium and members of the Lachnospiraceae family.[6]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 6'-sialyllactose by gut bacteria leads to the production of SCFAs, including butyrate and propionate.[6] Butyrate is a primary energy source for colonocytes and plays a vital role in maintaining the integrity of the gut barrier.[6] SCFAs also contribute to an acidic gut environment, which inhibits the growth of pathogenic bacteria.[6]
| Microbial Genus/Family | Effect of 6'-SL | Key Metabolite | Reference |
| Bifidobacterium | Increased abundance | Lactate, Acetate | [10] |
| Phascolarctobacterium | Increased abundance | Propionate | [6] |
| Lachnospiraceae | Increased abundance | Butyrate | [6] |
Regulation of Intestinal Inflammation
The neonatal immune system is immature and prone to excessive inflammatory responses. 6'-sialyllactose exhibits potent anti-inflammatory properties, helping to maintain immune homeostasis in the gut.
-
Inhibition of Pro-inflammatory Cytokine Production: In response to inflammatory stimuli like lipopolysaccharide (LPS), 6'-sialyllactose has been shown to significantly suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of 6'-sialyllactose are mediated through the modulation of key intracellular signaling pathways. It effectively attenuates the phosphorylation of p38 MAPK and Akt and inhibits the nuclear translocation of NF-κB p65, a critical transcription factor for inflammatory gene expression.[4][11]
Key Signaling Pathways Modulated by 6'-Sialyllactose
The biological effects of 6'-sialyllactose are underpinned by its ability to influence specific molecular signaling cascades within intestinal and immune cells.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. 6'-sialyllactose intervenes in this pathway by inhibiting the phosphorylation of upstream kinases like p38 MAPK and Akt, which in turn prevents the activation of the IKK complex and the subsequent nuclear translocation of NF-κB.[4][11]
Caption: The NF-κB signaling pathway and the inhibitory effect of 6'-sialyllactose.
The GDNF-CREB Signaling Pathway
Glial cell line-derived neurotrophic factor (GDNF) is a key regulator of enteric nervous system development and intestinal maturation. Studies in neonatal piglets have shown that sialyllactose supplementation upregulates the expression of GDNF in the ileum. GDNF then binds to its receptor, leading to the activation of downstream signaling cascades, including the phosphorylation of the cAMP responsive element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in cell proliferation and neuronal function, thereby contributing to the maturation of the intestinal tract.
Caption: The GDNF-CREB signaling pathway and its activation by 6'-sialyllactose.
Experimental Protocols for Studying the Effects of 6'-Sialyllactose
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Model: Caco-2 Cell Intestinal Barrier Assay
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal barrier function.[12][13][14]
Objective: To assess the effect of Sodium 6'-sialyllactose on the integrity of an in vitro intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)
-
Sodium 6'-sialyllactose (research grade)
-
FITC-dextran (4 kDa)
-
Transepithelial Electrical Resistance (TEER) meter with chopstick electrodes
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in T-75 flasks until 80-90% confluent.
-
Trypsinize and resuspend cells in complete DMEM.
-
Seed cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Add complete DMEM to the basolateral chamber.
-
-
Cell Differentiation:
-
Incubate the Transwell® plates at 37°C in a 5% CO₂ humidified incubator for 21 days to allow for cell differentiation and formation of a polarized monolayer.
-
Change the medium in both apical and basolateral chambers every 2-3 days.
-
-
Treatment with 6'-Sialyllactose:
-
After 21 days, replace the medium in the apical chamber with DMEM containing the desired concentration of Sodium 6'-sialyllactose (e.g., 0.1, 1, 10 mg/mL).
-
The basolateral chamber should contain fresh DMEM.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
-
Measurement of Transepithelial Electrical Resistance (TEER):
-
Equilibrate the TEER electrodes in HBSS.
-
Measure the electrical resistance across the Caco-2 monolayer at specified time points.
-
Subtract the resistance of a blank Transwell® insert (without cells) from the measured values.
-
Calculate TEER in Ω·cm². An increase in TEER indicates enhanced barrier integrity.
-
-
Paracellular Permeability Assay (FITC-dextran):
-
After the treatment period, wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing 1 mg/mL FITC-dextran to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate for 2 hours at 37°C.
-
Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader (excitation 485 nm, emission 528 nm).
-
A decrease in the amount of FITC-dextran that has passed to the basolateral chamber indicates reduced paracellular permeability and a tighter barrier.
-
In Vivo Model: Neonatal Piglet Gut Maturation Study
The neonatal piglet is an excellent animal model for studying human infant gut development due to its similarities in anatomy, physiology, and immunology.[15][16]
Objective: To evaluate the in vivo effects of dietary Sodium 6'-sialyllactose supplementation on neonatal gut maturation, microbiome composition, and immune response.
Materials:
-
Newborn piglets (e.g., Yorkshire or Landrace)
-
Milk replacer formula
-
Sodium 6'-sialyllactose (food grade)
-
Surgical and necropsy instruments
-
Materials for tissue fixation (10% neutral buffered formalin) and snap-freezing (liquid nitrogen)
-
Materials for immunohistochemistry (e.g., anti-Ki-67, anti-ZO-1 antibodies)
-
Materials for Western blotting (e.g., anti-p-p65, anti-IκBα antibodies)
-
Materials for SCFA analysis (gas chromatography)
Procedure:
-
Animal Housing and Diet:
-
House newborn piglets individually in a controlled environment.
-
Randomly assign piglets to one of two dietary groups: Control (standard milk replacer) or 6'-SL (milk replacer supplemented with a specific dose of Sodium 6'-sialyllactose, e.g., 1 g/L).
-
Feed the piglets their respective diets for a specified period (e.g., 21 days).
-
-
Sample Collection:
-
Collect fecal samples at regular intervals (e.g., days 7, 14, 21) for microbiome and SCFA analysis.
-
At the end of the study period, euthanize the piglets and perform necropsy.
-
Collect intestinal tissue sections (duodenum, jejunum, ileum) for histological analysis, immunohistochemistry, and Western blotting.
-
-
Immunohistochemistry for Cell Proliferation (Ki-67):
-
Fix intestinal tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a steamer or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody against Ki-67.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
Quantify the number of Ki-67-positive cells per crypt.
-
-
Western Blot for NF-κB Pathway Proteins:
-
Homogenize snap-frozen intestinal tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated p65 (p-p65) and IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
-
-
SCFA Analysis:
-
Extract SCFAs from fecal samples using an acidified water/ether extraction method.
-
Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography with a flame ionization detector (GC-FID).
-
Concluding Remarks and Future Directions
The evidence presented in this technical guide strongly supports the crucial role of Sodium 6'-sialyllactose in promoting neonatal gut maturation. Its ability to enhance epithelial barrier function, foster a healthy gut microbiome, and modulate intestinal inflammation underscores its potential as a key bioactive component in infant nutrition. For researchers and drug development professionals, 6'-sialyllactose represents a promising avenue for developing interventions aimed at improving gut health in vulnerable neonatal populations, such as premature infants or those who cannot be breastfed.
Future research should continue to unravel the intricate molecular mechanisms underlying the effects of 6'-sialyllactose. Investigating its impact on other signaling pathways, its interaction with specific gut microbial species, and its long-term effects on immune programming will provide a more complete picture of its health benefits. Furthermore, well-designed clinical trials are needed to translate the promising findings from preclinical models into evidence-based nutritional recommendations for infants.
References
-
Therapeutic Goods Administration (TGA). (2021, October 28). 6'-Sialyllactose Sodium. Retrieved from [Link]
-
Yu, H., Jin, Y., Jeon, H., & Heo, K. S. (2024). Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways. ResearchGate. Retrieved from [Link]
-
Nishimoto, M., et al. (2024). Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults. Microorganisms, 12(2), 252. Retrieved from [Link]
-
N-Zyme Scientifics. (2025, May 21). Can 6'-Sialyllactose Help GNE Myopathy? Exploring Its Muscle, Brain, and Gut Benefits. Retrieved from [Link]
-
Mika, A., et al. (2015). The prebiotics 3'Sialyllactose and 6'Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis. Brain, Behavior, and Immunity, 48, 240-253. Retrieved from [Link]
-
Ameliorating effect of 2'-fucosyllactose and 6'-sialyllactose on lipopolysaccharide-induced intestinal inflammation. (2024). Journal of Dairy Science, 107(5), 3045-3059. Retrieved from [Link]
-
Berger, P. K., et al. (2020). Evaluation of 6′-Sialyllactose Sodium Salt Supplementation to Formula on Growth and Clinical Parameters in Neonatal Piglets. Nutrients, 12(4), 1083. Retrieved from [Link]
-
Siallac. (n.d.). The Critical Role of Tight Junction Gut Proteins in Digestive Health. Retrieved from [Link]
-
van der Hee, B., et al. (2023). Development of a Caco-2-based intestinal mucosal model to study intestinal barrier properties and bacteria–mucus interactions. bioRxiv. Retrieved from [Link]
-
Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults. (2024). Microorganisms, 12(2), 252. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Short-chain fatty acid (SCFA) and medium-chain fatty acid (MCFA) concentrations in human milk consumed by infants born at different gestational ages and the variations in concentration during lactation stages. (2022). Food & Function, 13(1), 214-224. Retrieved from [Link]
-
Ghishan, F. K., & Kiela, P. R. (2017). Activation of NF-κB by Tumor Necrosis Factor in Intestinal Epithelial Cells and Mouse Intestinal Epithelia Reduces Expression of the Chloride Transporter SLC26A3. Gastroenterology, 153(3), 726-738.e3. Retrieved from [Link]
-
nutriNews. (2026, January 21). Maternal diet found to shape piglet gut health. Retrieved from [Link]
-
ResearchGate. (n.d.). Ki67 immunofluorescence with quantification. Retrieved from [Link]
-
Stages of Gut Development as a Useful Tool to Prevent Gut Alterations in Piglets. (2021). Animals, 11(11), 3124. Retrieved from [Link]
-
Quantification of Short Chain Fatty Acids in Serum and Plasma. (2016). SLU. Retrieved from [Link]
-
The Pig Site. (2009, January 19). Improving Nutrition for Newborn Piglets. Retrieved from [Link]
-
Intraepithelial T Cells Diverge by Intestinal Location as Pigs Age. (2021). Frontiers in Immunology, 12, 735005. Retrieved from [Link]
-
Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis. (2021). Food & Function, 12(23), 11849-11857. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7.... Retrieved from [Link]
-
Sambuy, Y., et al. (2005). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics. Cell biology and toxicology, 21(1), 1-26. Retrieved from [Link]
-
Short-chain fatty acid kinetics and concentrations are higher after inulin supplementation in young and older adults: a randomized trial. (2025). The American Journal of Clinical Nutrition. Retrieved from [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. (2021). International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]
-
George, M., et al. (2015). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A, 87(12), 1159-1167. Retrieved from [Link]
Sources
- 1. The developmental changes in intestinal epithelial cell proliferation, differentiation, and shedding in weaning piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siallac.com [siallac.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. youtube.com [youtube.com]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. researchgate.net [researchgate.net]
- 8. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nourishing neonatal piglets with synthetic milk and Lactobacillus sp. at birth highly modifies the gut microbial communities at the post-weaning stage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. thepigsite.com [thepigsite.com]
A Technical Guide to the Structural Characterization and Properties of Sodium 6'-Sialyllactose
This guide provides an in-depth technical overview of sodium 6'-sialyllactose (6'-SLN), a prominent human milk oligosaccharide (HMO) of significant interest to researchers, scientists, and drug development professionals. We will delve into the critical aspects of its structural elucidation, physicochemical properties, and diverse biological functions, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of 6'-Sialyllactose
Sodium 6'-sialyllactose is a trisaccharide composed of N-acetylneuraminic acid (sialic acid) linked to the 6-position of the galactose moiety of lactose.[1][2] As a key component of human milk, 6'-SLN plays a crucial role in infant development, particularly in shaping the gut microbiome, supporting the immune system, and contributing to cognitive development.[3][4] Beyond infant nutrition, emerging research has highlighted its potential therapeutic applications in adults, notably in enhancing muscle mass and strength, modulating inflammatory responses, and preventing muscle atrophy.[5][6] This has positioned 6'-SLN as a promising molecule in the fields of functional foods, dietary supplements, and pharmaceutical development.
This document serves as a comprehensive resource, detailing the rigorous analytical methodologies required for the structural confirmation of 6'-SLN and the characterization of its key properties.
Part 1: Definitive Structural Characterization
The unambiguous structural confirmation of sodium 6'-sialyllactose is paramount for its use in research and clinical applications. A multi-technique approach is essential to define its primary structure, including the specific glycosidic linkages that differentiate it from its isomer, 3'-sialyllactose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides definitive evidence of the molecular structure of 6'-SLN, including the anomeric configuration and the precise location of glycosidic bonds.[2] High-resolution ¹H and 2D NMR experiments are typically performed with the sample dissolved in deuterium oxide (D₂O).[2][7]
Experimental Protocol: NMR Analysis of Sodium 6'-Sialyllactose
-
Sample Preparation: Dissolve 5-10 mg of sodium 6'-sialyllactose in 0.5 mL of high-purity deuterium oxide (D₂O, 99.9%). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[7]
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to assess sample purity and identify key proton signals.
-
Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within each monosaccharide residue. This helps in tracing the connectivity of protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is crucial for assigning the ¹³C spectrum based on the assigned ¹H spectrum.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is critical for determining the glycosidic linkages between the monosaccharide units. The key correlation confirming the 6'-linkage is between the anomeric proton of sialic acid and C6 of galactose.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single monosaccharide ring).
-
-
Data Interpretation:
-
The resulting spectra are compared against a certified 6'-SLN standard and published data.
-
The chemical shifts and coupling constants confirm the α(2→6) linkage between N-acetylneuraminic acid and galactose, and the β(1→4) linkage between galactose and glucose.[2]
-
Table 1: Key Physicochemical Properties of Sodium 6'-Sialyllactose
| Property | Value (Sodium Salt) | Source(s) |
| Molecular Formula | C₂₃H₃₈NO₁₉Na | [9] |
| Molecular Weight | 655.53 g/mol | [9] |
| CAS Number | 157574-76-0 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | |
| pH (5% solution) | 4.5 - 6.0 |
Diagram 1: Analytical Workflow for 6'-Sialyllactose Characterization
Caption: Workflow for the comprehensive characterization of 6'-SLN.
Mass Spectrometry (MS): Confirming Molecular Weight and Isomeric Purity
Mass spectrometry is a powerful tool for confirming the molecular weight of 6'-SLN and for differentiating it from its isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique.
Experimental Protocol: LC-MS/MS for 6'-Sialyllactose Analysis
-
Sample Preparation:
-
For pure substances, dissolve in a suitable solvent (e.g., water:acetonitrile).
-
For biological matrices (e.g., plasma, milk), perform protein precipitation with methanol, followed by centrifugation and collection of the supernatant.[10]
-
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is highly effective for separating the polar isomers of sialyllactose.[10][11]
-
Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer and acetonitrile is typically used.[10]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is preferred for sialylated oligosaccharides.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 6'-SLN and an internal standard.[11]
-
-
Data Analysis:
-
The retention time of the analyte is compared to that of a certified 6'-SLN standard for identification.
-
Quantification is achieved by constructing a calibration curve using a suitable internal standard.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the quantification of carbohydrates, including sialylated oligosaccharides, without the need for derivatization.[6][12]
Experimental Protocol: HPAEC-PAD for 6'-Sialyllactose Quantification
-
Sample Preparation: Dilute the sample in high-purity water. For complex matrices, an appropriate extraction and cleanup procedure may be necessary.
-
Instrumentation: Use a dedicated ion chromatography system equipped with a gold working electrode and a pH reference electrode.
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column (e.g., CarboPac series) is used.
-
Eluent: A gradient of sodium hydroxide and sodium acetate is typically employed to elute the negatively charged sialylated oligosaccharides.[13]
-
-
Detection: Pulsed amperometric detection is used to measure the current generated by the oxidation of the carbohydrate on the gold electrode.
-
Quantification: The peak area of 6'-SLN is compared to a calibration curve generated from certified standards.
Part 2: Physicochemical and Biological Properties
A thorough understanding of the physicochemical and biological properties of sodium 6'-sialyllactose is crucial for its application in drug development and nutritional science.
Physicochemical Properties
The physicochemical properties of 6'-SLN influence its stability, solubility, and bioavailability.
Table 2: Summary of Physicochemical Characteristics
| Parameter | Description |
| Stability | 6'-SLN is relatively stable in solid form when stored at -20°C, protected from moisture. In solution, its stability is pH and temperature-dependent. |
| Hygroscopicity | The compound is hygroscopic and should be handled under an inert atmosphere for long-term storage. |
Biological Properties and Underlying Mechanisms
Sodium 6'-sialyllactose exhibits a range of biological activities, with significant implications for human health.
Recent studies have demonstrated the positive effects of 6'-SLN on muscle health. It has been shown to enhance muscle mass and strength, and to prevent muscle atrophy.[5][6]
-
Mechanism of Action: 6'-SLN is thought to influence key signaling pathways involved in muscle protein synthesis and degradation. It has been shown to inhibit the upregulation of myostatin, a negative regulator of muscle growth, and to prevent the dexamethasone-induced increase in muscle RING-finger protein-1 (MuRF1) and atrogin-1, two key proteins involved in muscle atrophy.[6] Furthermore, 6'-SLN may enhance exercise performance by promoting the expression of myosin heavy chain (MHC), a critical component of muscle fibers.[3] The mTOR and AMPK pathways are central regulators of muscle mass, with mTOR promoting growth and AMPK being involved in energy sensing and catabolism.[4][14]
Diagram 2: 6'-Sialyllactose and Muscle Cell Signaling
Caption: Proposed mechanism of 6'-SLN in modulating muscle health.
6'-SLN plays a role in modulating the immune system. It can exert anti-inflammatory effects by influencing key signaling pathways in immune cells such as macrophages.
-
Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), 6'-SLN has been shown to attenuate the phosphorylation of p38 MAPK and Akt, which in turn inhibits the nuclear translocation of NF-κB p65.[15][16] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.[17][18] By inhibiting NF-κB activation, 6'-SLN can reduce the production of inflammatory mediators.[15][16]
Diagram 3: 6'-Sialyllactose and Immune Cell Signaling
Caption: 6'-SLN's role in attenuating LPS-induced inflammation.
As a prebiotic, 6'-SLN can selectively promote the growth of beneficial gut bacteria. This modulation of the gut microbiome can have systemic effects on host health.
-
Mechanism of Action: 6'-SLN can be utilized by specific gut microbes, leading to the production of short-chain fatty acids (SCFAs) such as butyrate and propionate. These SCFAs serve as an energy source for colonocytes, enhance the gut barrier function, and have anti-inflammatory properties.
Conclusion
Sodium 6'-sialyllactose is a multifaceted molecule with significant potential in both nutritional and pharmaceutical applications. Its rigorous structural characterization, employing a combination of advanced analytical techniques such as NMR, mass spectrometry, and HPAEC-PAD, is fundamental to ensuring its quality and efficacy. The growing body of evidence supporting its beneficial effects on muscle health, immune function, and the gut microbiota underscores the importance of continued research into its mechanisms of action and clinical utility. This technical guide provides a solid foundation for scientists and researchers working with this promising human milk oligosaccharide.
References
-
¹H NMR and ¹H and ¹³C HSQC of standard 6′-sialyllactose and PLac... - ResearchGate. Available at: [Link]
-
NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. Available at: [Link]
-
NMR Analysis of Oligosaccharides Containing Fructopyranoside - Global Science Books. Available at: [Link]
-
Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC. Available at: [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
-
Complex Carbohydrates in Drug Development - PMC. Available at: [Link]
-
Technical Note: Introduction to HPAEC-PAD – Eluent Preparation - Antec Scientific. Available at: [Link]
-
Structural Characterization and Abundance of Sialylated Milk Oligosaccharides in Holstein Cows during Early Lactation - MDPI. Available at: [Link]
-
Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC. Available at: [Link]
-
6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength. Available at: [Link]
-
Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PubMed. Available at: [Link]
-
Characterization of carbohydrates and related products - Elsevier. Available at: [Link]
-
mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass - Frontiers. Available at: [Link]
-
Cardio kills gains? How mTOR and AMPK affect muscle growth. : r/Fitness - Reddit. Available at: [Link]
-
Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - ResearchGate. Available at: [Link]
-
Session II: Characterization of Complex Excipients and Formulations | FDA. Available at: [Link]
-
mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy | Request PDF - ResearchGate. Available at: [Link]
-
Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC. Available at: [Link]
-
Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - KoreaScience. Available at: [Link]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs. Available at: [Link]
-
ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]
-
N-methyl-O-benzylhydroxylamine derivatives of sialylated oligosaccharides, their synthesis and separation with reversed-phase HPLC - Diva-portal.org. Available at: [Link]
-
GRAS Notice No. 922, 6'-Sialyllactose Sodium Salt (6'-SL) - FDA. Available at: [Link]
-
Development and Validation of a Bioanalytical Method for 3′- and 6′-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - MDPI. Available at: [Link]
-
6′-Sialyllactose research shows potential in countering age-related muscle loss. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
-
6'-sialyllactose prevents dexamethasone-induced muscle atrophy by controlling the muscle protein degradation pathway - PubMed. Available at: [Link]
-
Introduction to Complex Products and FDA Considerations. Available at: [Link]
-
Regulation of inflammatory signaling by the ST6Gal-I sialyltransferase | PLOS One. Available at: [Link]
-
Development and validation of a bioanalytical method of analyzing 3'- and 6'-sialyllactose using liquid chromatography-tandem mass spectrometry in minipig plasma and its application in a pharmacokinetic study - PubMed. Available at: [Link]
-
High-performance capillary electrophoresis of sialylated oligosaccharides of human milk - PubMed. Available at: [Link]
-
HPAE-PAD Determination of Infant Formula Sialic Acid - cromlab-instruments.es. Available at: [Link]
-
New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks - MDPI. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]
-
6'-Sialyllactose Sodium | Therapeutic Goods Administration (TGA). Available at: [Link]
-
Quantitative analysis of sugar constituents of glycoproteins by capillary electrophoresis - PubMed. Available at: [Link]
-
Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography–helium charge transfer dissociation mass spectrometry - Glen Jackson - West Virginia University. Available at: [Link]
Sources
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. 6'-Sialyllactose Sodium Salt [benchchem.com]
- 3. Chemical Synthesis of Human Milk Oligosaccharides: Sialyllacto-N-Tetraose a (LSTa) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments | NMR Facility [debnmr.unideb.hu]
- 9. fda.gov [fda.gov]
- 10. Development and validation of a bioanalytical method of analyzing 3'- and 6'-sialyllactose using liquid chromatography-tandem mass spectrometry in minipig plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 13. cromlab-instruments.es [cromlab-instruments.es]
- 14. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective effect of 6'-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of inflammatory signaling by the ST6Gal-I sialyltransferase | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
The Occurrence and Acquisition of 6'-Sialyllactose: A Technical Guide for Researchers
Introduction
6'-Sialyllactose (6'-SL) is a prominent acidic oligosaccharide found in mammalian milk, belonging to the diverse family of human milk oligosaccharides (HMOs).[1] Comprising a sialic acid molecule linked to the galactose moiety of lactose, 6'-SL is a molecule of significant interest to the scientific and pharmaceutical communities.[2] Its importance is underscored by its multifaceted biological activities, which include roles in immune system development, gut microbiome modulation, pathogen inhibition, and cognitive development.[3][4] This technical guide provides an in-depth exploration of the natural sources and abundance of 6'-SL, as well as the methodologies for its isolation and production, tailored for researchers, scientists, and professionals in drug development.
Part 1: Natural Distribution and Abundance of 6'-Sialyllactose
The primary natural source of 6'-sialyllactose is mammalian milk, with its concentration varying significantly across species and throughout the lactation period.[3]
Human Milk: The Richest Natural Source
Human milk, particularly colostrum (the initial milk produced after birth), contains the highest concentrations of 6'-SL.[5] As lactation progresses, the concentration of total HMOs, including 6'-SL, tends to decrease.[6]
Studies have shown that the concentration of 6'-SL in human colostrum can be significantly higher than in mature milk. For instance, one study reported an average 6'-SL concentration of 0.33 ± 0.11 g/L in colostrum, which decreased to 0.22 ± 0.09 g/L in mature milk.[5] Another meta-analysis indicated a general trend of decreasing 6'-SL concentrations from colostrum through to 12 months of lactation.[6] The total concentration of HMOs can range from 9–22 g/L in colostrum to 4–6 g/L in milk collected after six months.[5]
Bovine Milk: A Commercial Source
While bovine milk and colostrum contain 6'-SL, the concentrations are considerably lower than in human milk.[7] In bovine milk, 3'-sialyllactose (3'-SL) is the predominant sialylated oligosaccharide, followed by 6'-SL.[7] Despite the lower concentrations, bovine milk is a significant source for the commercial extraction of 6'-SL. Research has focused on identifying cows that naturally produce higher levels of sialyllactose to enhance the yield for food and supplement production.[7] Sialylated oligosaccharides can represent over 70% of the total oligosaccharide fraction in bovine colostrum.[8]
Other Mammalian Milk
Exploratory studies have also investigated the presence of 6'-SL in the milk of other mammals, such as goats and horses.[9] Generally, the milk from monogastric animals has been found to contain a higher abundance of oligosaccharides compared to ruminants.[9]
Quantitative Summary of 6'-Sialyllactose Abundance
The following table summarizes the reported concentrations of 6'-sialyllactose in various natural sources. It is important to note that these values can exhibit significant individual and temporal variation.
| Source | Lactation Stage | Average 6'-Sialyllactose Concentration (g/L) | Reference |
| Human Milk | Colostrum (1-5 days postpartum) | 0.33 ± 0.11 | [5] |
| Human Milk | Mature Milk (42 days postpartum) | 0.22 ± 0.09 | [5] |
| Human Milk | Colostrum | Decreases over lactation | [6] |
| Human Milk | 12 months postpartum | Lower than colostrum | [6] |
| Bovine Milk | Not Specified | Lower than human milk | [7] |
Part 2: Acquisition and Production of 6'-Sialyllactose
The acquisition of 6'-sialyllactose for research and commercial purposes relies on two primary strategies: extraction from natural sources and biotechnological synthesis.
Extraction and Purification from Natural Sources
The isolation of 6'-SL from mammalian milk, primarily bovine milk for commercial scale, involves a series of chromatographic techniques. Due to the complexity of milk composition, a multi-step purification process is necessary to achieve high purity.
-
Sample Preparation:
-
Begin with fresh or properly stored (frozen) milk or colostrum.
-
Centrifuge the milk sample to remove fat and cellular debris.
-
The resulting skim milk is then subjected to protein precipitation, often using methods such as acid precipitation or enzymatic digestion followed by filtration or centrifugation.
-
-
Initial Separation:
-
The de-fatted and de-proteinized whey is the starting material for oligosaccharide enrichment.
-
Lactose, the most abundant sugar in milk, must be removed. This can be achieved through enzymatic hydrolysis using β-galactosidase or through chromatographic methods.
-
-
Chromatographic Purification:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a robust method for separating polar compounds like oligosaccharides.[10] A stationary phase with polar functional groups is used with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.
-
Graphitized Carbon Chromatography: Porous graphitized carbon (PGC) columns are highly effective for separating isomeric oligosaccharides, including 3'-SL and 6'-SL.[11]
-
Ion-Exchange Chromatography: Due to the acidic nature of the sialic acid moiety, anion-exchange chromatography can be employed to separate sialylated oligosaccharides from neutral ones.
-
-
Purity Assessment:
Biotechnological Synthesis of 6'-Sialyllactose
Given the relatively low abundance of 6'-SL in readily available natural sources like bovine milk, biotechnological production methods have become increasingly important.[12] These methods primarily involve microbial fermentation using genetically engineered bacteria, such as Escherichia coli.[13][14][15]
The synthesis of 6'-SL in engineered microbes involves the expression of a set of key enzymes that catalyze the conversion of simple sugars into the final product.[16] The general pathway involves the synthesis of the precursor CMP-N-acetylneuraminic acid (CMP-Neu5Ac), which is then transferred to lactose by a specific sialyltransferase.[4]
Caption: De novo biosynthesis pathway for 6'-sialyllactose in engineered E. coli.[16]
Metabolic engineering strategies focus on optimizing this pathway by overexpressing key enzymes, deleting genes involved in competing pathways, and optimizing fermentation conditions to achieve high yields.[13][15] Recent advancements have led to the development of plasmid-free, high-yield strains capable of producing 6'-SL at titers exceeding 14 g/L in fermenters.[13][14]
In addition to whole-cell fermentation, in vitro enzymatic synthesis offers another route for 6'-SL production. This method utilizes purified enzymes, such as sialidases operating in reverse or sialyltransferases, to catalyze the transfer of sialic acid from a donor substrate to lactose.[17] While offering high specificity, the cost of enzymes and donor substrates can be a limiting factor for large-scale production.
Part 3: Analytical Methodologies for Quantification
Accurate quantification of 6'-sialyllactose in complex biological matrices is crucial for research and quality control. The method of choice is typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10]
-
Sample Preparation:
-
For milk samples, perform de-fatting and protein precipitation as described in the extraction protocol.
-
For plasma or other biological fluids, protein precipitation with a solvent like methanol is typically sufficient.[18]
-
Use of an internal standard (e.g., an isotopically labeled 6'-SL) is recommended for accurate quantification.
-
-
Chromatographic Separation:
-
Column: A HILIC column is commonly used for the separation of 6'-SL from other milk oligosaccharides and matrix components.[10]
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated [M-H]⁻ ion of 6'-SL.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. This involves monitoring a specific precursor-to-product ion transition for 6'-SL and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of 6'-SL.
-
The concentration of 6'-SL in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Sources
- 1. layerorigin.com [layerorigin.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Advances in the Biosynthesis and Application of Sialyllactose - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Human milk microbiota and oligosaccharides in colostrum and mature milk: comparison and correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, quantitative analysis of 3'- and 6'-sialyllactose in milk by flow-injection analysis-mass spectrometry: screening of milks for naturally elevated sialyllactose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. GeneChem builds a commercial-scale factory to meet demand for sialyllactose [nutraingredients.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly efficient biosynthesis of 6'-sialyllactose in a metabolically engineered plasmid-free Escherichia coli using a novel α2,6-sialyltransferase from Nicoletella semolina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced Biosynthesis of 6'-Sialyllactose in Escherichia coli via Systematic Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzymatic Synthesis of 6′-Sialyllactose, a Dominant Sialylated Human Milk Oligosaccharide, by a Novel exo-α-Sialidase from Bacteroides fragilis NCTC9343 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Therapeutic Potential of 6'-Sialyllactose in GNE Myopathy: A Technical Guide
Executive Summary
GNE Myopathy (GNEM), also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare, adult-onset, progressive neuromuscular disorder characterized by debilitating muscle atrophy and weakness.[1][2][3] The disease is caused by biallelic mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[3][4] This enzyme catalyzes the initial, rate-limiting steps in the biosynthesis of sialic acid, a crucial monosaccharide involved in a myriad of cellular processes.[5][6][7][8][9] Consequently, GNE myopathy is characterized by hyposialylation of glycoproteins in skeletal muscle, which is believed to be a primary driver of the disease's pathophysiology.[10] This technical guide provides an in-depth exploration of the molecular underpinnings of GNE myopathy and the promising therapeutic potential of 6'-sialyllactose (6'-SL), a sialic acid precursor, for researchers, scientists, and drug development professionals.
Part 1: The Molecular Basis of GNE Myopathy
Clinical Manifestations and Pathophysiology
GNE myopathy typically presents in early adulthood with a characteristic foot drop due to weakness of the tibialis anterior muscle.[2][4][11] The muscle weakness is progressive, ascending from the distal lower extremities to the proximal muscles and upper limbs, with a notable sparing of the quadriceps until the late stages of the disease.[2][4][11] Histopathologically, muscle biopsies from GNEM patients reveal atrophic fibers, rimmed vacuoles, and filamentous inclusions, without significant inflammation.[1][2]
The precise mechanisms by which GNE mutations and subsequent hyposialylation lead to muscle degeneration are still under investigation. However, emerging evidence suggests the involvement of several interconnected cellular pathways, including impaired protein aggregation, increased apoptosis, endoplasmic reticulum stress, and autophagy.[11] Sialic acids are integral components of the glycan chains of many glycoproteins and glycolipids on the cell surface and play critical roles in cell-cell interactions, cell adhesion, and signal transduction.[12][13][14] In skeletal muscle, proper sialylation is essential for the function and stability of various proteins. Hyposialylation in GNE myopathy is thought to disrupt these functions, leading to the observed muscle pathology.[15]
The Critical Role of the GNE Gene and Sialic Acid
The GNE gene encodes a bifunctional enzyme with two distinct catalytic domains: an N-terminal UDP-GlcNAc 2-epimerase domain and a C-terminal N-acetylmannosamine (ManNAc) kinase domain.[2][7][13] This enzyme governs the first two committed steps in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[5][6][7][8][9] Mutations in the GNE gene can affect either or both enzymatic activities, leading to a systemic reduction in sialic acid production.[16]
Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically occupy the terminal position of glycan chains on glycoproteins and glycolipids.[14][17] Their negative charge and prominent position on the cell surface mediate a wide range of biological phenomena, including receptor-ligand interactions, immune responses, and pathogen recognition.[14] In the context of muscle physiology, sialylation is crucial for the structural integrity and function of key muscle proteins.
The Sialic Acid Biosynthetic Pathway
The biosynthesis of sialic acid is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus.[5] The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the epimerase activity of the GNE enzyme.[5][8] Subsequently, the kinase domain of GNE phosphorylates ManNAc to produce ManNAc-6-phosphate.[5] A series of further enzymatic reactions convert ManNAc-6-phosphate into CMP-sialic acid, the activated form of sialic acid, which is then transported into the Golgi apparatus for the sialylation of nascent glycoproteins and glycolipids by sialyltransferases.[1][5]
Figure 1: The Sialic Acid Biosynthetic Pathway.
Part 2: 6'-Sialyllactose as a Therapeutic Agent
Rationale for Sialic Acid Precursor Supplementation
Given that GNE myopathy is caused by a deficiency in sialic acid biosynthesis, a logical therapeutic strategy is to bypass the defective GNE enzyme by providing a downstream precursor of sialic acid.[18] Several sialic acid precursors, including N-acetylmannosamine (ManNAc) and sialic acid itself, have been investigated.[9][19] However, free sialic acid is rapidly cleared from circulation, limiting its therapeutic efficacy.[2] 6'-sialyllactose, a naturally occurring oligosaccharide found in human milk, has emerged as a promising therapeutic candidate due to its favorable pharmacokinetic profile.[16][20][21]
Mechanism of Action of 6'-Sialyllactose
6'-sialyllactose is a trisaccharide composed of sialic acid linked to the 6-position of the galactose moiety of lactose.[20] When administered orally, it is absorbed and can serve as a source of sialic acid for the body.[22] It is believed that 6'-SL is metabolized to release free sialic acid, which can then be utilized by the sialic acid salvage pathway to be converted into CMP-sialic acid and subsequently incorporated into glycoproteins. This mechanism effectively bypasses the GNE-dependent de novo synthesis pathway, thereby restoring sialylation in individuals with GNE myopathy.[20]
Figure 2: Proposed Therapeutic Mechanism of 6'-Sialyllactose.
Pharmacokinetics and Biodistribution
Pharmacokinetic studies in both animals and humans have shown that orally administered 6'-sialyllactose is well-tolerated and leads to a significant increase in plasma sialic acid levels. A pilot clinical trial in GNE myopathy patients demonstrated that both low (3 g/day ) and high (6 g/day ) doses of 6'-SL significantly increased free sialic acid in the plasma compared to placebo. The higher dose of 6 g/day showed superior outcomes in terms of muscle strength and attenuation of muscle degeneration as observed by MRI.
Part 3: Preclinical and Clinical Evidence
In Vitro and In Vivo Models of GNE Myopathy
The development of effective therapies for GNE myopathy has been facilitated by the creation of various preclinical models.
-
In Vitro Models: Patient-derived myoblasts and induced pluripotent stem cells (iPSCs) have been instrumental in studying the cellular pathophysiology of GNE myopathy.[4][11] These "disease-in-a-dish" models allow for the investigation of mutation-specific effects on sialylation and the screening of potential therapeutic compounds.[11]
-
In Vivo Models: Several mouse models of GNE myopathy have been generated, including a Gne knockout mouse expressing a human GNE mutation (Gne-/-hGNED176V-Tg), which recapitulates key features of the human disease, such as hyposialylation, progressive muscle weakness, and the formation of rimmed vacuoles.[22] Zebrafish models have also been developed to study the role of the gne gene in muscle development and function.[5]
Summary of Preclinical Efficacy Studies
Preclinical studies in a GNE myopathy mouse model have provided strong evidence for the therapeutic potential of 6'-sialyllactose.[16] Oral administration of 6'-SL to symptomatic aged GNE myopathy mice resulted in a marked restoration of hyposialylation in muscle tissue. This was accompanied by significant improvements in muscle size, contractile force, and overall pathology. Notably, 6'-sialyllactose demonstrated greater therapeutic efficacy compared to free sialic acid, likely due to its longer retention in circulation.[16]
| Study Outcome | Control (Untreated GNE Myopathy Mice) | 6'-Sialyllactose Treated Mice | Reference |
| Spontaneous Locomotion | Progressive decline | Recovered | |
| Muscle Sialylation | Significantly reduced | Markedly restored | |
| Muscle Size (Gastrocnemius) | Atrophied | Significantly improved | |
| Muscle Contractile Force | Reduced | Significantly improved | |
| Muscle Pathology (Rimmed Vacuoles) | Present | Ameliorated |
Table 1: Summary of Preclinical Efficacy of 6'-Sialyllactose in a GNE Myopathy Mouse Model
Overview of Human Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of 6'-sialyllactose in patients with GNE myopathy.[22] A randomized pilot clinical trial in South Korea involving 20 participants demonstrated that 6'-SL was well-tolerated, with only mild, self-limited gastrointestinal discomfort reported. The trial compared two doses of 6'-SL (3 g/day and 6 g/day ) with a placebo.
Key findings from the clinical trials include:
-
Increased Plasma Sialic Acid: Both low and high doses of 6'-SL led to a significant increase in free sialic acid in the plasma.
-
Improved Muscle Strength: The high-dose (6 g/day ) group showed improvement in proximal limb muscle power.
-
Attenuation of Muscle Degeneration: Muscle MRI results indicated that the high-dose group had better preservation of muscle tissue compared to the low-dose and placebo groups, suggesting a slowing of disease progression.[22]
-
Resialylation of Cell Surface Glycans: An increase in sialic acid levels on the surface of red blood cells and peripheral blood monocytes was observed in the treatment groups, demonstrating a biological effect of 6'-SL supplementation.
| Trial Phase | Number of Participants | Dosage | Key Outcomes | Reference |
| Pilot Clinical Trial | 20 | 3 g/day and 6 g/day 6'-SL vs. Placebo | Well-tolerated; significant increase in plasma sialic acid; improvement in proximal muscle power and attenuated muscle degeneration with 6 g/day . | |
| Efficacy Confirmation Trial | 11 | 6 g/day 6'-SL vs. Placebo | No safety concerns; trend of slowed increase in fat fraction on muscle MRI in the 6'-SL group; demonstrated resialylation of cell surface glycoconjugates. |
Table 2: Overview of Human Clinical Trials of 6'-Sialyllactose in GNE Myopathy
Part 4: Key Experimental Protocols for Therapeutic Evaluation
Detailed Protocol for Quantification of Protein Sialylation
1. Lectin Histochemistry for In Situ Sialylation Analysis
This protocol provides a method for visualizing sialic acid on muscle tissue sections using sialic acid-specific lectins.
Materials:
-
Frozen skeletal muscle sections (10 µm) on charged slides
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Carbo-Free™ Blocking Solution
-
Biotinylated Sambucus nigra agglutinin (SNA) or Maackia amurensis lectin II (MAL II)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Air dry frozen muscle sections for 30 minutes.
-
Fix sections in 4% PFA for 15 minutes at room temperature.
-
Wash slides three times for 5 minutes each in PBS.
-
Block non-specific binding by incubating sections with Carbo-Free™ Blocking Solution for 30 minutes.
-
Incubate sections with biotinylated lectin (e.g., SNA for α-2,6-linked sialic acid or MAL II for α-2,3-linked sialic acid) diluted in PBS (5-20 µg/mL) for 1 hour at room temperature.
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes.
-
Wash slides three times for 5 minutes each in PBS.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
2. Mass Spectrometry for Quantitative Sialic Acid Analysis
This protocol outlines a general workflow for the quantification of total sialic acid in muscle tissue using mass spectrometry.
Materials:
-
Skeletal muscle tissue
-
Homogenization buffer
-
2M Acetic Acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Sialic acid standards (Neu5Ac and Neu5Gc)
-
LC-MS/MS system
Procedure:
-
Homogenize a known weight of muscle tissue in homogenization buffer.
-
Release sialic acids from glycoproteins by mild acid hydrolysis with 2M acetic acid at 80°C for 2 hours.
-
Centrifuge to pellet protein debris and collect the supernatant containing released sialic acids.
-
Fluorescently label the released sialic acids and standards with DMB.
-
Analyze the labeled sialic acids by LC-MS/MS.
-
Quantify the amount of Neu5Ac and Neu5Gc in the samples by comparing their peak areas to the standard curves.
Detailed Protocol for Histological Analysis of Muscle Tissue
Hematoxylin and Eosin (H&E) Staining
This protocol is for the general histological examination of muscle tissue to assess for features such as fiber size variation, centralized nuclei, and the presence of rimmed vacuoles.
Materials:
-
Frozen skeletal muscle sections (10 µm) on charged slides
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Graded ethanol (100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Air dry frozen sections for 30 minutes.
-
Fix in cold acetone for 10 minutes.
-
Rinse in distilled water.
-
Stain in Mayer's Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 5 minutes.
-
"Blue" the nuclei in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
Counterstain in Eosin Y solution for 1-3 minutes.
-
Dehydrate through graded ethanol (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Experimental Workflow for Assessing Therapeutic Efficacy
Sources
- 1. GNE myopathy: from clinics and genetics to pathology and research strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. treat-nmd.org [treat-nmd.org]
- 3. ludger.com [ludger.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Generation and characterization of a novel gne Knockout Model in Zebrafish [frontiersin.org]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. pages.jh.edu [pages.jh.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient GNE myopathy disease modeling with mutation specific phenotypes in human pluripotent stem cells by base editors | bioRxiv [biorxiv.org]
- 12. In vivo and in vitro genome editing to explore GNE functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abacusdx.com [abacusdx.com]
- 14. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Innovations in GNE Myopathy Research - Quest | Muscular Dystrophy Association [mdaquest.org]
- 17. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Gne knockout mouse expressing human GNE D176V mutation develops features similar to distal myopathy with rimmed vacuoles or hereditary inclusion body myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GNE Myopathy [genome.gov]
- 20. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lochmullerlab.org [lochmullerlab.org]
- 22. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
Methodological & Application
HILIC-Based Quantification of Sodium 6'-Sialyllactose in Plasma: A Detailed Application Protocol
This document provides a comprehensive guide for the quantitative analysis of Sodium 6'-sialyllactose in plasma samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and professionals in drug development who require a robust and sensitive method for the determination of this important sialylated oligosaccharide.
Introduction: The Significance of 6'-Sialyllactose
Sodium 6'-sialyllactose is a prominent acidic oligosaccharide found in human milk and plays a crucial role in infant development.[1][2] It is formed by the addition of sialic acid to the galactose residue of lactose via an α2,6-glycosidic bond.[1] Emerging research highlights its immunoprotective effects against pathogens and its contribution to the development of the immune system and gut microbiome.[3][4][5] Given its biological importance and potential therapeutic applications, a reliable method for its quantification in biological matrices like plasma is essential for pharmacokinetic studies and clinical investigations.[3][5][6]
The Rationale for HILIC in Sialyllactose Analysis
The analysis of highly polar and hydrophilic compounds like 6'-sialyllactose presents a challenge for traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the preferred separation technique for such analytes.
Mechanism of HILIC Separation: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like 6'-sialyllactose, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the water content. This mechanism provides excellent retention and separation for highly polar compounds that are poorly retained in reversed-phase chromatography.
Several studies have demonstrated the superiority of HILIC columns, including amide and bare silica phases, for the separation of sialyllactose isomers (3'-SL and 6'-SL), offering good peak shape and rapid resolution.[3][5] The choice of a specific HILIC stationary phase can influence selectivity, with options ranging from neutral phases (e.g., amide, diol) to charged and zwitterionic phases.[7] For routine applications involving mass spectrometry detection, smaller column dimensions (e.g., 100 mm × 2.1 mm or 50 mm × 2.1 mm) with 3–5 µm particles are often optimal.[7]
Caption: HILIC separation mechanism for 6'-sialyllactose.
Detailed Experimental Protocol
This protocol outlines a validated method for the quantification of Sodium 6'-sialyllactose in plasma using HILIC-LC-MS/MS.
Materials and Reagents
-
Sodium 6'-sialyllactose analytical standard
-
Internal Standard (IS) (e.g., isotopically labeled 6'-sialyllactose)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant species)
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed to extract 6'-sialyllactose from the plasma matrix.[3][6]
Step-by-Step Protocol:
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of a 50 mM ammonium bicarbonate buffer and mix thoroughly.[6]
-
Add 400 µL of cold methanol (or ethanol) to precipitate the proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
HILIC-LC-MS/MS Method
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
Table 1: HILIC-LC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Amide-based HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) | Amide phases provide excellent selectivity for sialylated oligosaccharides.[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide) | Ammonium acetate is a volatile buffer compatible with MS and aids in good peak shape.[3] |
| Mobile Phase B | Acetonitrile | The high organic content is essential for HILIC retention. |
| Gradient Elution | See Table 2 | A gradient is necessary to elute the polar analyte in a reasonable time with good peak shape. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A standard injection volume; may be adjusted based on sensitivity requirements. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 80 |
| 1.0 | 20 | 80 |
| 8.0 | 50 | 50 |
| 8.1 | 80 | 20 |
| 10.0 | 80 | 20 |
| 10.1 | 20 | 80 |
| 12.0 | 20 | 80 |
Table 3: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Sialic acid's carboxyl group is readily deprotonated, leading to high sensitivity in negative mode.[8] |
| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 150°C | To aid in desolvation. |
| Desolvation Temperature | 400°C | To ensure complete desolvation of the analyte ions. |
| Gas Flow Rates | Optimize for specific instrument | Cone gas and desolvation gas flows should be optimized for maximum signal intensity. |
Table 4: MRM Transitions for 6'-Sialyllactose and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 6'-Sialyllactose | 632.2 | 290.1 | 100 | 20 |
| 6'-Sialyllactose (Qualifier) | 632.2 | 89.0 | 100 | 35 |
| IS (e.g., ¹³C₆-6'-SL) | 638.2 | 296.1 | 100 | 20 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument and standards used.
Method Validation and Performance
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA).[3] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma matrix.
-
Linearity: The method should be linear over a defined concentration range. A typical range for sialyllactose in plasma might be 10-1000 ng/mL.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in plasma under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
Published methods have demonstrated LLOQs in the range of 20-60 ng/mL for sialyllactose in plasma.[3]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of Sodium 6'-sialyllactose in plasma using a HILIC-LC-MS/MS method. The use of a HILIC column is critical for achieving the necessary retention and separation of this highly polar analyte. The described sample preparation and instrumental parameters offer a robust starting point for researchers. Proper method validation is essential to ensure the reliability and accuracy of the generated data, which is crucial for advancing our understanding of the pharmacokinetic and physiological roles of 6'-sialyllactose.
References
-
Eom, H. Y., Jang, S. I., & Lee, J. H. (2021). Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Molecules, 26(4), 1177. [Link]
-
LCGC International. (2014). Making HILIC Work for You—Column Selection. [Link]
-
Lis-Kuberka, J., & Orczyk-Pawiłowicz, M. (2019). Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being. Nutrients, 11(2), 306. [Link]
-
Ruhaak, L. R., Stroble, C., Underwood, M. A., & Lebrilla, C. B. (2014). Detection of milk oligosaccharides in plasma of infants. Analytical and bioanalytical chemistry, 406(24), 5775–5784. [Link]
-
Zhang, J., Guan, W., Zhang, R., & Wang, C. (2021). Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides. Frontiers in Chemistry, 9, 723871. [Link]
-
Waters Corporation. (n.d.). Developing High Resolution HILIC Separations of Intact Glycosylated Proteins Using a Wide-Pore Amide-Bonded Stationary Phase. Retrieved from [Link]
-
Eom, H. Y., Jang, S. I., & Lee, J. H. (2020). Development and Validation of a Bioanalytical Method for 3'- and 6'-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution. Molecules, 25(23), 5721. [Link]
-
Elicityl. (n.d.). 2,6'-Sialyllactose (6'SL) Analytical Reference. Retrieved from [Link]
-
Mendis, P. M., & Jackson, G. P. (2022). Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography-helium charge transfer dissociation mass spectrometry. Glycobiology, 32(6), 483–494. [Link]
Sources
- 1. Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Bioanalytical Method for 3'- and 6'-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of 3'- and 6'-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of milk oligosaccharides in plasma of infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of Sodium 6'-Sialyllactose (6'-SL) in Infant Formula and Dairy Matrices
Abstract
Sodium 6'-sialyllactose (6'-SL) is a sialylated human milk oligosaccharide (HMO) increasingly utilized in infant formula fortification due to its neurocognitive and immune-modulating benefits.[1] Accurate quantification is challenging due to the presence of structural isomers (e.g., 3'-sialyllactose) and complex matrix interferences (proteins, lipids, and lactose).[1] This guide details two validated protocols: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for routine quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity R&D applications.[1]
Introduction & Analytical Challenges
6'-SL consists of N-acetylneuraminic acid (Neu5Ac) linked α-2,6 to the galactose moiety of lactose.[1] The primary analytical challenge is differentiating 6'-SL from its isomer, 3'-sialyllactose (3'-SL), which contains an α-2,3 linkage.[1] Both isomers have identical molecular weights (633.53 g/mol ), rendering standard low-resolution MS insufficient without chromatographic separation.[1]
Critical Success Factors
-
Isomer Resolution: The method must achieve baseline separation between 3'-SL and 6'-SL.
-
Sialic Acid Stability: Sialic acid linkages are acid-labile.[1] Sample preparation must maintain pH > 4.5 to prevent hydrolysis into free sialic acid and lactose.
-
Matrix Suppression: Infant formula contains high concentrations of lactose (~70 g/L) compared to 6'-SL (0.1–1.0 g/L), requiring robust cleanup or high-capacity columns.[1]
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate analytical workflow based on laboratory needs.
Figure 1: Analytical workflow decision tree for 6'-SL quantification.
Sample Preparation Protocol (Universal)
Principle: Removal of lipids and proteins is mandatory to protect column integrity and prevent signal suppression.
Reagents:
-
Ultrapure water (18.2 MΩ[1]·cm)
-
Ethanol (Absolute, HPLC grade)[1]
-
Carrez Reagents I & II (Optional for HPAEC, avoid for MS if possible due to ion suppression)[1]
Protocol:
-
Weighing: Accurately weigh 1.0 g of infant formula powder (or 10 mL liquid milk) into a 50 mL centrifuge tube.
-
Dissolution: Add 20 mL warm water (40°C). Vortex for 1 min until fully dissolved.
-
Protein Precipitation (Ethanol Method):
-
Add ethanol to reach a final concentration of 66% (v/v). (e.g., add 40 mL EtOH to the 20 mL solution).[1]
-
Note: Ethanol is preferred over acid precipitation to preserve sialic acid linkages.
-
-
Incubation: Let stand at 4°C for 30 minutes to maximize protein crash.
-
Centrifugation: Centrifuge at 4,500 x g for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter.
-
Dilution: Dilute the filtrate with water to fall within the calibration range (typically 1:10 or 1:20).
Method A: HPAEC-PAD (The Gold Standard)[1]
This method aligns with AOAC Official Method 2017.03 [1]. It utilizes anion-exchange chromatography at high pH (pH > 12), where carbohydrates are ionized, followed by electrochemical detection.[1]
Instrument Configuration
-
System: Dionex ICS-6000 or equivalent.
-
Column: Dionex CarboPac PA1 (4 x 250 mm) with Guard Column.
-
Why: The PA1 resin provides superior selectivity for mono- and oligosaccharides based on charge and size.
-
-
Detector: Pulsed Amperometric Detector (PAD) with Gold working electrode and Ag/AgCl reference.[1]
-
Waveform: Standard Carbohydrate Quadruple Potential Waveform.
Mobile Phase
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH / 250 mM Sodium Acetate (NaOAc)
Gradient Program
The separation relies on the "push" effect of the acetate ions.
| Time (min) | % Eluent A (NaOH) | % Eluent B (NaOH/NaOAc) | Curve | Action |
| 0.0 | 100 | 0 | 5 | Equilibration |
| 10.0 | 100 | 0 | 5 | Elute Neutrals (Lactose) |
| 10.1 | 90 | 10 | 6 | Start Acetate Gradient |
| 35.0 | 50 | 50 | 6 | Elute Acidic HMOs (6'-SL) |
| 35.1 | 0 | 100 | 5 | Column Wash |
| 40.0 | 0 | 100 | 5 | Wash Hold |
| 40.1 | 100 | 0 | 5 | Re-equilibration |
| 55.0 | 100 | 0 | 5 | End |
Technical Insight: 6'-SL elutes after 3'-SL on the CarboPac PA1 column. The acetate gradient is critical; without it, the acidic sialic acid group causes the molecule to stick to the column indefinitely.
Method B: LC-MS/MS (High Specificity)[1]
For complex matrices or when isotopic confirmation is required. This method uses Porous Graphitized Carbon (PGC) columns, which are unique in their ability to separate isomeric oligosaccharides.[1]
Instrument Configuration
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).[1]
-
Column: Hypercarb PGC (2.1 x 100 mm, 3 µm).[1]
-
Alternative: Amide HILIC columns can be used but often show lower resolution for 3'-SL/6'-SL isomers compared to PGC [2].[1]
-
-
Column Temp: 40°C.
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (adjusted to pH 9 with Ammonium Hydroxide for negative mode optimization).
-
Solvent B: Acetonitrile.
MS/MS Parameters (Negative Mode - ESI)
Sialylated oligosaccharides ionize best in negative mode due to the carboxylic acid group on the sialic acid.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| 6'-SL | 632.2 [M-H]- | 290.1 (Neu5Ac) | 25 | Quantifier |
| 6'-SL | 632.2 [M-H]- | 542.2 (Loss of glycerol) | 15 | Qualifier |
| 3'-SL | 632.2 [M-H]- | 290.1 | 25 | Monitor (Isomer) |
| IS (Maltotriose) | 503.2 [M-H]- | 341.1 | 20 | Internal Std |
Technical Insight: The transition 632.2 -> 290.1 corresponds to the cleavage of the sialic acid moiety. While common to both 3'-SL and 6'-SL, the PGC column separates them chromatographically (3'-SL typically elutes after 6'-SL on PGC, the reverse of HPAEC).[1]
Analytical Workflow Diagram
Figure 2: Step-by-step experimental protocol for sample processing.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the following criteria must be met for every batch:
-
Resolution Check: Inject a mixed standard of 3'-SL and 6'-SL. The resolution (
) between peaks must be > 1.5.[1] -
Recovery Spikes: Spike a blank matrix (e.g., non-fortified milk) with known 6'-SL.[1] Recovery must fall between 90-110%.[1]
-
Linearity:
> 0.995 over the range of 0.5 mg/L to 50 mg/L.[2] -
LOD/LOQ:
References
-
AOAC International. (2017).[1] Official Method 2017.03: Determination of 2'-Fucosyllactose, 3-Fucosyllactose, 6'-Sialyllactose, 3'-Sialyllactose, Lacto-N-Tetraose, and Lacto-N-neoTetraose in Infant Formula.[1]Link[1]
-
Csernák, O., et al. (2020).[1] Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[3] Link
-
Thermo Fisher Scientific. (2016).[1] Determination of Carbohydrates in Beverages and Milk Products by HPAE-PAD.[4] Application Note 281. Link
-
FDA. (2020).[1] GRAS Notice No. 922: 6'-Sialyllactose Sodium Salt.[1]Link[1]
-
Haselberger, P., et al. (2023).[1] Method for the Determination of HMOs by HPAEC-PAD: First Action 2022.04. Journal of AOAC International. Link[1]
Sources
- 1. 6 -Sialyllactose bovine milk or colostrum, = 97 HPLC 74609-39-5 [sigmaaldrich.com]
- 2. ifoodmm.com [ifoodmm.com]
- 3. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
"in vitro cell culture models to study Sodium 6'-sialyllactose bioactivity"
Application Note & Protocol Guide
Executive Summary
Sodium 6'-sialyllactose (6'-SL) is a dominant acidic Human Milk Oligosaccharide (HMO) characterized by an N-acetylneuraminic acid (Neu5Ac) moiety linked α-2,6 to the galactose residue of lactose.[1] Unlike simple sugars, 6'-SL resists upper gastrointestinal digestion, reaching the colon where it exerts pleiotropic effects: acting as a soluble decoy receptor for pathogens, modulating mucosal immunity, and supporting cognitive development via the gut-brain axis.
This guide provides high-fidelity in vitro protocols to evaluate these bioactivities. We move beyond simple monolayers to complex co-culture systems that replicate the physiological microenvironment, ensuring data translatability to clinical outcomes.
Physiologically Relevant Dosing Strategy
Expert Insight: Many in vitro studies fail due to supraphysiological dosing. To model relevant biological effects, concentrations must reflect the dynamic levels found in human lactation stages.
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Lactation Stage | Physiological Concentration (Human Milk) | Recommended In Vitro Dose | Rationale |
| Colostrum | ~500 mg/L (0.5 mg/mL) | 0.5 – 1.0 mg/mL | Models early-life immune priming and high pathogen load protection. |
| Mature Milk | ~250 mg/L (0.25 mg/mL) | 0.1 – 0.25 mg/mL | Models maintenance of gut homeostasis and chronic exposure. |
| Pharmacological | N/A | 2.0 – 5.0 mg/mL | "Supra-dose" control to identify toxicity or forced mechanistic pathways. |
Reagent Note: Use Sodium 6'-Sialyllactose (CAS: 157574-76-0) for optimal solubility (>20 mg/mL in water) and stability. Ensure purity >95% to avoid confounding effects from lactose or free sialic acid.
Module A: The Gut-Immune Interface (Triple Co-Culture Model)
Objective: Evaluate 6'-SL's ability to strengthen the gut barrier and modulate inflammation. Model: Caco-2 (Enterocytes) + HT29-MTX (Goblet cells) + THP-1 (Macrophages).[2]
Rationale
A simple Caco-2 monolayer lacks the mucus layer critical for HMO interaction and the sub-epithelial immune compartment. This triple culture model integrates:
-
Absorptive Barrier: Caco-2 cells (Tight Junctions).[3]
-
Mucus Layer: HT29-MTX cells (MUC2 secretion), essential for studying 6'-SL muco-adhesion.
-
Immune Sensor: PMA-differentiated THP-1 macrophages in the basolateral compartment to mimic the lamina propria.
Experimental Workflow Diagram
Figure 1: Workflow for establishing the Caco-2/HT29-MTX/THP-1 triple co-culture model.
Detailed Protocol
Step 1: Epithelial Barrier Formation (Apical)
-
Mix Caco-2 and HT29-MTX cells at a 9:1 ratio .
-
Seed
cells/cm² onto Transwell® polyester inserts (0.4 µm pore size). -
Culture for 21 days , changing media (DMEM + 10% FBS) every 2 days.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only when TEER > 300 Ω·cm².
Step 2: Immune Cell Preparation (Basolateral)
-
Seed THP-1 cells (
cells/well) in the basolateral compartment of a separate 12-well plate. -
Differentiate with 100 nM PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
Wash twice with PBS and rest in fresh media for 24 hours to obtain a "resting macrophage" phenotype (M0).
Step 3: Co-Culture Assembly & Challenge
-
Transfer the mature Epithelial Inserts (Step 1) into the wells containing Differentiated THP-1 cells (Step 2).
-
Pre-treatment: Add Sodium 6'-SL (0.1, 0.5, 1.0 mg/mL) to the apical compartment. Incubate for 24 hours.
-
Inflammatory Challenge: Add LPS (100 ng/mL) to the basolateral compartment to simulate systemic inflammation or breach.
-
Incubation: 24 hours.
Step 4: Readouts
-
Barrier Integrity: Measure TEER at 0h and 24h.
-
Permeability: Add FITC-Dextran (4 kDa) apically; measure fluorescence in basolateral media after 2 hours.
-
Inflammation: Collect basolateral supernatant. Quantify IL-8, TNF-α, and IL-6 via ELISA.
Module B: Pathogen Decoy Assay (Anti-Adhesion)
Objective: Quantify 6'-SL's ability to inhibit pathogen binding (e.g., E. coli O157:H7 or EPEC) to host cells. Mechanism: 6'-SL mimics host cell surface sialylated glycans. Pathogens bind the soluble 6'-SL "decoy" instead of the host receptor.
Protocol: Competitive Inhibition Assay
Cell Line: Caco-2 (fully differentiated) or HEp-2.
-
Bacterial Preparation:
-
Grow E. coli (EPEC/ETEC) to mid-log phase (
). -
Resuspend bacteria in antibiotic-free media.
-
-
Decoy Incubation:
-
Mix bacteria (
CFU) with Sodium 6'-SL (0.1 – 5.0 mg/mL) in a microtube. -
Incubate for 30 minutes at 37°C with gentle rotation.
-
Control: Bacteria + Media only (No 6'-SL).
-
-
Infection:
-
Add the Bacteria/6'-SL mixture to the host cell monolayer.
-
Incubate for 1 hour (short time prevents bacterial overgrowth from masking adhesion events).
-
-
Washing & Lysis:
-
Wash cells
with ice-cold PBS to remove non-adherent bacteria. -
Lyse host cells with 0.1% Triton X-100.
-
-
Quantification:
-
Serially dilute lysate and plate on Agar. Count Colony Forming Units (CFU).
-
Calculation:
.
-
Module C: Neuroprotection (Gut-Brain Axis)
Objective: Assess 6'-SL impact on neuronal survival and sialylation. Model: SH-SY5Y Neuroblastoma cells.[4][5][6]
Critical Note: Undifferentiated SH-SY5Y cells are oncogenic and lack mature neuronal markers.[3] You must differentiate them to model neuroprotection accurately.[3]
Differentiation Protocol
-
Day 0: Seed SH-SY5Y at
cells/cm². -
Day 1-5: Treat with 10 µM Retinoic Acid (RA) in DMEM/F12 + 1% FBS. Media change every 2 days.[3][4]
-
Result: Cells extend neurites and express neuronal markers (MAP2, β-tubulin III).
-
Oxidative Stress Assay[3]
-
Pre-treatment: Add Sodium 6'-SL (50 – 500 µg/mL) to differentiated cells for 24 hours.
-
Insult: Remove media. Add fresh media containing 100 µM
or 20 µM 6-OHDA (Parkinson's mimetic). -
Incubation: 24 hours.
-
Readout:
-
Viability: MTT or CellTiter-Glo assay.
-
Mechanism: Measure Intracellular ROS (DCFDA staining) or Caspase-3/7 activity.
-
Mechanistic Pathway Visualization
Figure 2: Multi-modal mechanisms of action for 6'-SL: Decoy effect, anti-inflammatory signaling, and neuronal membrane stabilization.
References
-
Intestinal in vitro cell culture models and their potential to study the effect of food components on intestinal inflammation. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Unaltered 3'-sialyllactose and 6'-sialyllactose concentrations in human milk acutely after endurance exercise. (Provides physiological concentration data) Source: Nature Scientific Reports URL:[Link]
-
Development of an in vitro co-culture model to mimic the human intestine in healthy and diseased state. Source: Toxicology in Vitro / ScienceDirect URL:[Link]
-
Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Source: Int. J. Mol.[3] Sci. / NIH PMC URL:[Link]
-
Adhesion of enteropathogenic Escherichia coli to host cells. Source: Cellular Microbiology / NIH URL:[Link]
Sources
- 1. 6′-唾液酸乳糖 钠盐 from bovine milk or colostrum, ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. mednexus.org [mednexus.org]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. researchgate.net [researchgate.net]
- 6. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Oral Administration of Sodium 6'-sialyllactose (6'-SL) in Murine Models
Abstract and Introduction
Sodium 6'-sialyllactose (6'-SL) is a prominent human milk oligosaccharide (HMO) increasingly recognized for its significant biological activities.[1][2] As a trisaccharide composed of sialic acid linked to lactose, 6'-SL plays crucial roles in immune modulation, gut microbiome development, and neuronal function.[3][4][5] Recent preclinical studies in murine models have highlighted its therapeutic potential, demonstrating positive effects on the gut-brain axis, enhancement of exercise performance through increased muscle mass, and amelioration of myopathic phenotypes.[1][6][7]
The oral route of administration is central to investigating the systemic and local gastrointestinal effects of 6'-SL. Oral gavage, a method to deliver substances directly to the stomach, ensures precise and consistent dosing, which is paramount for reproducible and reliable experimental outcomes.[8] This document provides a comprehensive, field-tested protocol for the preparation and oral administration of 6'-SL in mice. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind critical procedural choices to ensure experimental integrity and adherence to the highest standards of animal welfare.
Scientific Rationale and Mechanism of Action
Understanding the causality behind the protocol is essential for its successful implementation and adaptation. 6'-SL is resistant to digestion by host enzymes in the upper gastrointestinal tract, allowing it to reach the lower gut largely intact.[9] There, it functions as a prebiotic, selectively promoting the growth of beneficial bacteria, and modulates host-microbe interactions.[5][6] Furthermore, absorbed sialic acid from 6'-SL can be incorporated into host glycoconjugates, influencing cellular functions.[10] In muscle physiology, 6'-SL is proposed to enhance performance by improving mitochondrial function and increasing the expression of key muscle proteins like myosin heavy chain (MHC).[1][11] The choice of oral gavage is therefore deliberate; it bypasses the potential for taste aversion and ensures the full, calculated dose reaches the stomach for subsequent intestinal transit and absorption.
Key Experimental Parameters and Data
Successful implementation requires careful consideration of quantitative parameters. The following table summarizes validated data from peer-reviewed literature for designing a 6'-SL oral administration study in mice.
| Parameter | Recommended Value/Type | Rationale & Key Insights | Reference(s) |
| Test Article | Sodium 6'-sialyllactose (6'-SL) | A highly stable and soluble salt form of the HMO. | [12] |
| Animal Model | C57BL/6J Mice (7-8 weeks old) | A common inbred strain used in metabolic and physiological studies where 6'-SL has shown efficacy. | [1][2] |
| Dosage | 100 mg/kg body weight | This dose has been repeatedly shown to be effective in enhancing muscle function and modulating inflammation without adverse effects. | [1][2][13] |
| Vehicle | Purified Water or Saline | 6'-SL is water-soluble. Water is an inert and safe vehicle that does not interfere with biological outcomes. | [1] |
| Route | Oral Gavage | Ensures accurate and reproducible dosing directly into the stomach. | [1][8] |
| Volume | 5-10 mL/kg body weight | A safe volume that avoids gastric distress. The maximum recommended volume is 10 mL/kg. | [8][14] |
| Frequency | Once daily | Sufficient to maintain systemic levels and influence the gut microbiota over time. | [1] |
| Duration | 2-12 weeks | Highly dependent on the experimental endpoint. 2 weeks is sufficient for gut-brain axis studies, while 10-12 weeks is common for muscle physiology studies. | [1][3][6] |
| Control Group | Vehicle-only (Water) | Critical for isolating the effects of 6'-SL from the gavage procedure itself. | [1] |
Detailed Step-by-Step Protocol
This protocol is divided into two key stages: preparation of the dosing solution and the oral gavage procedure. Adherence to aseptic techniques and proper animal handling is critical throughout.
Part A: Preparation of 6'-SL Dosing Solution (10 mg/mL)
Rationale: Preparing a stock solution at a concentration of 10 mg/mL simplifies dosing, as a 25-gram mouse would require 0.25 mL to achieve a 100 mg/kg dose (calculation shown below). This volume is well within the safe administration limits.
Calculation:
-
Dose: 100 mg/kg
-
Mouse Weight (Example): 25 g = 0.025 kg
-
Total 6'-SL needed per mouse: 100 mg/kg * 0.025 kg = 2.5 mg
-
Volume to Administer (from 10 mg/mL stock): 2.5 mg / 10 mg/mL = 0.25 mL
Procedure:
-
Weighing: Accurately weigh the required amount of Sodium 6'-sialyllactose powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of 6'-SL.
-
Dissolution: Add the 6'-SL powder to a sterile conical tube. Add the vehicle (e.g., purified water) to the final desired volume.
-
Mixing: Vortex the solution thoroughly until the 6'-SL is completely dissolved. The solution should be clear and colorless.
-
Storage: Store the dosing solution at 2-8°C for up to one week. Allow the solution to return to room temperature before administration.
Part B: Oral Gavage Procedure
Trustworthiness: This procedure integrates best practices from established animal care guidelines to maximize safety and minimize animal stress.[8][15][16]
Materials:
-
Prepared 6'-SL dosing solution and vehicle control.
-
Appropriately sized syringes (e.g., 1 mL tuberculin syringes).
-
Ball-tipped oral gavage needles (20-22 gauge for adult mice is common; flexible plastic needles are a recommended refinement to reduce injury risk).[16][17]
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh each mouse immediately before dosing to calculate the precise volume required.
-
Volume Calculation: Use the formula: Volume (mL) = (Mouse Weight (kg) x 100 mg/kg) / 10 mg/mL .
-
Syringe Preparation: Draw the calculated volume of the 6'-SL solution or vehicle into the syringe. Ensure there are no air bubbles. Attach the gavage needle securely.
-
Animal Restraint:
-
Needle Measurement (Critical Safety Step): Before the first administration for a cohort, measure the correct insertion depth. Place the tip of the gavage needle at the corner of the mouse's mouth and extend it to the xiphoid process (the final sternebra at the bottom of the rib cage).[8] Mark this depth on the needle with a marker or tape to prevent over-insertion.
-
Needle Insertion:
-
With the mouse held vertically, gently insert the gavage needle into the diastema (the gap behind the incisors).[16]
-
Angle the needle to slide along the roof of the mouth towards the back of the pharynx. The mouse should swallow as the tube enters the esophagus.[15]
-
The needle should advance smoothly with no resistance. If resistance is met, stop immediately, withdraw, and restart. Forcing the needle can cause fatal perforation of the esophagus or trachea.[8][15]
-
-
Substance Administration: Once the needle is inserted to the pre-measured depth, dispense the solution slowly and steadily over 2-3 seconds.
-
Needle Withdrawal: Remove the needle smoothly along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and observe it for at least 15 minutes for any signs of distress, such as difficulty breathing, lethargy, or fluid coming from the mouth or nose.[8][15] Any such signs indicate a possible procedural error, and a veterinarian should be consulted.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical study involving the oral administration of 6'-SL.
Caption: Experimental workflow for 6'-SL oral administration in mice.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Resistance during gavage | Incorrect placement (trachea); animal struggling. | Stop immediately, withdraw the needle, reposition the animal, and restart. Never force the needle.[15] |
| Fluid from nose/mouth after dosing | Aspiration (fluid entered the trachea); esophageal reflux. | Monitor the animal closely for respiratory distress. Note the event and consult with veterinary staff. This may indicate improper technique or too large a volume.[8] |
| Animal distress (gasping, cyanosis) | Aspiration or esophageal/stomach injury. | Cease the procedure immediately. Place the animal in a clean cage and provide supportive care. Contact a veterinarian urgently.[15] |
References
-
Venkataraman, A., et al. (2016). The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis. Brain, Behavior, and Immunity. Available at: [Link]
-
Ergo-Log.com. (2024). 6-Sialyllactose | An anabolic sugar in milk. Ergo-Log.com. Available at: [Link]
-
UNC Division of Comparative Medicine. (2022). Basic MOUSE Handling and Technique Guide. University of North Carolina at Chapel Hill. Available at: [Link]
-
Go, H.R., et al. (2024). 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength. Nutrients. Available at: [Link]
-
Siallac. (n.d.). Clinical Trial Muscle Supplement Results: How 6′-SL Shows Promise for Muscle Strength and Recovery. Siallac. Available at: [Link]
-
ResearchGate. (2015). Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: Evidence for effects on the gut–brain axis | Request PDF. ResearchGate. Available at: [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Florida State University. Available at: [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. Available at: [Link]
-
Bailey, M.T., et al. (2015). The prebiotics 3'Sialyllactose and 6'Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: Evidence for effects on the gut-brain axis. PubMed. Available at: [Link]
-
WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available at: [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available at: [Link]
-
Layer Origin Nutrition. (2024). How 6′-Sialyllactose (6′SL) Could Boost Muscle Endurance, Strength, and Recovery. Layer Origin Nutrition. Available at: [Link]
-
Sialic Acid. (n.d.). Understanding GNE Myopathy and the Science Behind 6-Sialyllactose Supplementation. Sialic Acid. Available at: [Link]
-
Feng, K., et al. (2025). The combined effects of 2′-fucosyllactose and 6′-sialyllactose on immune function and gut microbiota in healthy mice. ResearchGate. Available at: [Link]
-
NutraIngredients-Asia.com. (2024). 6′-Sialyllactose research shows potential in countering age-related muscle loss. NutraIngredients-Asia.com. Available at: [Link]
-
ResearchGate. (2024). 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength. ResearchGate. Available at: [Link]
-
Bode, L. (2015). The Role of Milk Sialyllactose in Intestinal Bacterial Colonization. ScienceDirect. Available at: [Link]
-
Jo, A., et al. (2024). Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways. PMC. Available at: [Link]
-
Go, H.R., et al. (2024). 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength. PubMed. Available at: [Link]
-
Kim, J.H., et al. (2021). In vitro and in vivo toxicological evaluation of 6′-Sialyllactose sodium salt produced by a novel method. PMC. Available at: [Link]
-
Corvin, S., et al. (2023). 6'-sialyllactose ameliorates the ototoxic effects of the aminoglycoside antibiotic neomycin in susceptible mice. Frontiers in Molecular Neuroscience. Available at: [Link]
-
ResearchGate. (2022). Randomized, triple-blind, placebo-controlled study to evaluate the safety of 6′-Sialyllactose in healthy adults. ResearchGate. Available at: [Link]
-
Malicdan, M.C.V., et al. (2014). Sialyllactose ameliorates myopathic phenotypes in symptomatic GNE myopathy model mice. Brain. Available at: [Link]
-
Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. ResearchGate. Available at: [Link]
-
FDA. (2020). GRAS Notice No. 922, 6'-Sialyllactose Sodium Salt (6'-SL). U.S. Food & Drug Administration. Available at: [Link]
-
Scientific Archives. (2021). Sialyllactose Prevents Cartilage Damages via M0 Macrophage Maintenance in Yucatan Mini-Pig Osteoarthritis Model. Scientific Archives. Available at: [Link]
-
Baldassarre, M., et al. (2023). Short-Term Effects of Human versus Bovine Sialylated Milk Oligosaccharide Microinjection on Zebrafish Larvae Survival, Locomotor Behavior and Gene Expression. MDPI. Available at: [Link]
Sources
- 1. 6′-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6'-Sialyllactose Enhances Exercise Performance via Increased Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prebiotics 3'Sialyllactose and 6'Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: Evidence for effects on the gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialyllactose ameliorates myopathic phenotypes in symptomatic GNE myopathy model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.unc.edu [research.unc.edu]
- 9. fda.gov [fda.gov]
- 10. casupplements.com [casupplements.com]
- 11. siallac.com [siallac.com]
- 12. In vitro and in vivo toxicological evaluation of 6′-Sialyllactose sodium salt produced by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. instechlabs.com [instechlabs.com]
Troubleshooting & Optimization
"optimizing LC-MS/MS parameters for Sodium 6'-sialyllactose detection"
Executive Summary
Sodium 6'-sialyllactose (6'-SL) is a critical Human Milk Oligosaccharide (HMO) frequently used as a functional ingredient and biomarker.[1][2] Its analysis is complicated by three factors: isomeric interference from 3'-sialyllactose (3'-SL), poor retention on reverse-phase columns due to high polarity, and sodium adduct formation that splits the MS signal.
This guide provides a self-validating protocol for the quantification of 6'-SL, treating the "Sodium" salt form as the starting reagent while optimizing for the [M-H]⁻ anion (m/z 632.2) in negative electrospray ionization (ESI-) mode.
Module 1: Chromatographic Separation (The Isomer Challenge)
The Core Problem: 6'-SL and 3'-SL are isobaric (same mass, m/z 632.2). Mass spectrometry alone cannot distinguish them. Chromatographic resolution is mandatory.
Q: Why can't I use a standard C18 column? A: 6'-SL is highly hydrophilic. On a C18 column, it elutes in the void volume (t0) with salts and matrix suppression, resulting in poor sensitivity and reproducibility.
Q: What is the "Gold Standard" column for this application? A: You must use Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically an Amide-functionalized stationary phase. The Amide phase interacts with the hydroxyl groups of the oligosaccharide via hydrogen bonding, providing retention and, crucially, shape selectivity to resolve the α-2,6 linkage (6'-SL) from the α-2,3 linkage (3'-SL).
Optimized LC Conditions
| Parameter | Setting | Rationale |
| Column | Waters BEH Amide or Inertsil Amide (2.1 x 100mm, 1.7 µm) | Amide phase offers superior isomer selectivity compared to bare silica. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.5) | Buffer controls ionization state; pH 4.5 suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Aprotic organic solvent required for HILIC mode. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal linear velocity for sub-2 µm particles. |
| Column Temp | 35°C - 40°C | Critical: Higher temps sharpen peaks but can alter isomer selectivity. Keep constant. |
Gradient Profile (Self-Validating Step):
-
Initial: 80% B (High organic to retain polar analyte).
-
Elution: Linear gradient to 50% B over 5-8 minutes.
-
Validation: 3'-SL typically elutes after 6'-SL on Amide columns. Ensure baseline resolution (Rs > 1.5) between the two peaks using a mixed standard.
Module 2: Mass Spectrometry Optimization (The Ionization Strategy)
The Core Problem: The "Sodium" in your sample name is an ionization liability. In negative mode, Na⁺ ions can form [M-2H+Na]⁻ adducts (m/z 654), stealing signal from your target [M-H]⁻ ion (m/z 632).
Q: Which MRM transitions should I monitor? A: The dominant fragmentation pathway for sialylated oligosaccharides is the cleavage of the sialic acid (Neu5Ac) moiety.
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) | Origin |
| 6'-SL | 632.2 [M-H]⁻ | 290.1 | Quantifier | -25 to -35 | Neu5Ac anion (Sialic Acid) |
| 6'-SL | 632.2 [M-H]⁻ | 572.2 | Qualifier | -15 to -20 | Cross-ring cleavage / Loss of C2H4O2 |
| IS (13C-6'-SL) | 635.2 [M-H]⁻ | 293.1 | Quantifier | -25 to -35 | 13C-Neu5Ac fragment |
Q: How do I minimize sodium adducts? A:
-
Source Optimization: Increase the Declustering Potential (DP) or Orifice Voltage . This imparts energy to the ions in the source, breaking the weak electrostatic bond of the sodium adduct before it enters the quadrupole.
-
Mobile Phase Additive: The 10 mM Ammonium Acetate in your LC method is functional. Ammonium ions (NH₄⁺) compete with Na⁺, preventing sodium bridging.
Module 3: Experimental Workflow & Logic
The following diagram illustrates the critical decision-making process for method development, ensuring scientific integrity at every step.
Caption: Logical workflow for optimizing 6'-SL detection, prioritizing isomer resolution and adduct removal.
Module 4: Troubleshooting & FAQs
Q: My 6'-SL peak is splitting or has a "shoulder". What is happening? A: This is likely anomerization or isomer co-elution .
-
The Science: In solution, the reducing end of the lactose ring can interconvert between α and β anomers. HILIC can sometimes partially separate these, causing peak splitting.
-
The Fix: Ensure your column temperature is elevated (35-50°C). Higher thermal energy speeds up the interconversion rate, merging the anomers into a single sharp peak. If the shoulder persists, it is likely the 3'-SL isomer; check your gradient slope.
Q: I see a strong signal at m/z 654 but low signal at 632.2. A: You are detecting the sodium adduct [M-2H+Na]⁻.
-
The Fix: Your desalting is insufficient. If using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) using a PGC (Porous Graphitized Carbon) cartridge or a HILIC-SPE plate to remove excess salts from the matrix. Alternatively, increase the ammonium acetate concentration in Mobile Phase A to 20 mM to outcompete the sodium.
Q: Can I use Lactose or Maltotriose as an Internal Standard? A: Only as a last resort.
-
The Risk: These sugars do not co-elute perfectly with 6'-SL and will not compensate for matrix suppression at the specific retention time of 6'-SL.
-
The Solution: Use 13C-labeled 6'-SL or deuterated analogs. If cost is prohibitive, use a structural isomer like 3'-SL (if fully resolved) or a similar sialylated oligosaccharide that is not present in your sample.
Module 5: Signaling Pathway Context
Understanding why you are measuring 6'-SL is as important as how. 6'-SL acts as a decoy receptor for pathogens and modulates immune responses.
Caption: Mechanism of action for 6'-SL, illustrating its role as a soluble decoy receptor.
References
-
Method Validation & Pharmacokinetics: Kim, H., et al. (2019).[1][3] "Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry." Pharmaceutics.
-
HILIC Separation Strategies: Csernák, O., et al. (2020).[1][3][4] "Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Mass Spectrometry Fragmentation: Fandil, S., et al. (2021). "Profiling of Sialylated Oligosaccharides in Mammalian Milk Using Online Solid Phase Extraction-Hydrophilic Interaction Chromatography." Analytical Chemistry.
-
Isomer Differentiation: Jackson, G., et al. (2022). "Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography–helium charge transfer dissociation mass spectrometry." Glycobiology.
Sources
- 1. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Carryover Issues in Sodium 6'-Sialyllactose Quantification
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and resolving carryover issues encountered during the quantitative analysis of Sodium 6'-sialyllactose (6'-SL). Adherence to the principles outlined here will enhance the accuracy and reliability of your analytical data.
PART 1: CORE DIRECTIVE - Understanding and Mitigating Carryover
Carryover in liquid chromatography-mass spectrometry (LC-MS) analysis is the appearance of an analyte signal in a blank or sample injection that originates from a preceding injection. For Sodium 6'-sialyllactose, a polar oligosaccharide, interactions with the surfaces of the analytical system can lead to this phenomenon, compromising data integrity. This guide provides a systematic approach to identify, resolve, and prevent such issues.
Frequently Asked Questions (FAQs)
Q1: What makes Sodium 6'-sialyllactose prone to carryover?
A: Sodium 6'-sialyllactose is an acidic oligosaccharide containing a sialic acid moiety attached to a lactose backbone.[1] Its polar nature and potential for hydrogen bonding can cause it to adsorb to active sites within the LC system, such as metal surfaces of tubing, injector components, and the stationary phase of the analytical column. This "stickiness" can lead to its gradual release in subsequent analyses, causing carryover.[2][3]
Q2: How do I perform a basic carryover check?
A: The most direct method is to inject a blank solvent (ideally the mobile phase) immediately after analyzing a high-concentration standard of 6'-SL. If a peak corresponding to 6'-SL appears in the blank run, carryover is present. This initial test is a critical first step in any troubleshooting process.[4]
Q3: What are the common sources of carryover in an LC-MS system?
A: Carryover can originate from multiple points in the sample flow path. The most frequent culprits include the autosampler needle, injection valve rotor seals, sample loop, transfer tubing, and the analytical column itself, particularly the guard column if one is used.[2][5]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Systematic Approach to Troubleshooting
A logical and systematic methodology is essential for efficiently diagnosing and resolving carryover. This section provides detailed protocols and the scientific rationale behind them.
Troubleshooting Guide: A Step-by-Step Protocol
This workflow is designed to systematically isolate the source of the carryover.
Experimental Protocol: Isolating the Carryover Source
-
Confirm and Quantify Carryover:
-
Inject a high-concentration 6'-SL standard (at the upper limit of quantification, ULOQ).
-
Immediately follow with at least two blank injections.
-
Quantify the peak area of 6'-SL in the blank injections. According to regulatory guidelines, carryover in the blank following the highest concentration standard should not exceed 20% of the response of the lower limit of quantification (LLOQ).[6]
-
-
Autosampler and Injector System Evaluation:
-
Rationale: The autosampler is a common source of carryover due to the direct contact of the needle and valve with the concentrated sample.
-
Action: Enhance the needle wash protocol. Increase the wash volume and experiment with stronger wash solvents. A solvent that effectively solubilizes 6'-SL is crucial.[3] Refer to Table 1 for recommended wash solutions.
-
Verification: Repeat step 1. A significant reduction in carryover points to the autosampler as a primary contributor.
-
-
Analytical Column and Flow Path Assessment:
-
Rationale: If carryover persists after optimizing the injector wash, the analyte may be strongly retained on the column or other components of the flow path.
-
Action: After injecting the high-concentration standard, replace the analytical column with a union and inject a blank. If carryover is eliminated, the column is the source. If it remains, other components like tubing or valves are implicated.
-
Column Cleaning: If the column is identified as the source, perform a rigorous washing procedure with a strong solvent.
-
Diagram: Systematic Carryover Investigation
Caption: A logical workflow for diagnosing carryover in LC-MS systems.
Data Presentation: Evaluating Wash Solvent Efficacy
Table 1: Recommended Wash Solvents for 6'-SL Carryover Reduction
| Wash Solvent Composition | Rationale & Application |
| Acidified Organic Mix (e.g., 50:50 Acetonitrile:Water + 0.5% Formic Acid) | A good starting point for many reversed-phase methods. The acid can help to protonate sialic acid residues, reducing ionic interactions. |
| Alkaline Organic Mix (e.g., 50:50 Acetonitrile:Water + 0.2% Ammonium Hydroxide) | For analytes that are more soluble at higher pH. This can be effective in disrupting interactions with acidic silanols on silica-based columns. |
| High Percentage Isopropanol | A stronger organic solvent that can be more effective at removing highly adsorbed, "sticky" compounds than acetonitrile or methanol. |
PART 3: VISUALIZATION & FORMATTING - Advanced Protocols and Best Practices
Advanced Carryover Mitigation Strategies
-
Column Selection: For polar molecules like 6'-SL, hydrophilic interaction liquid chromatography (HILIC) columns can offer better peak shape and resolution compared to traditional C18 columns.[7] However, care must be taken to ensure proper column equilibration to prevent carryover.
-
Mobile Phase Additives: The addition of ion-pairing reagents or competitive inhibitors to the mobile phase can reduce analyte-surface interactions. However, these should be used with caution as they can cause ion suppression in the mass spectrometer.
-
Sample Ordering: When possible, analyze samples with expected lower concentrations before those with higher concentrations. While not a solution, this can minimize the impact of carryover on the most sensitive samples.
Data Presentation: Carryover Acceptance Criteria
Regulatory bodies like the FDA and EMA provide clear guidance on acceptable carryover levels for bioanalytical methods.
Table 2: Example Carryover Calculation and Acceptance
| Injection | Analyte Response (Peak Area) | % of LLOQ Response | Acceptance Criteria | Pass/Fail |
| LLOQ Standard | 1,500 | 100% | N/A | N/A |
| ULOQ Standard | 1,500,000 | N/A | N/A | N/A |
| Blank after ULOQ | 450 | 30% | ≤ 20% of LLOQ[6] | Fail |
| After Optimization | ||||
| Blank after ULOQ | 250 | 16.7% | ≤ 20% of LLOQ[6] | Pass |
Experimental Workflow Diagram
Caption: A typical analytical run sequence incorporating carryover checks.
References
-
Kim, J. H., et al. (2021). Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Molecules, 26(15), 4477. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Waters Corporation. (n.d.). Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. [Link]
-
Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13-19. [Link]
-
Ito, Y., et al. (2016). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 5(Spec Iss), S0050. [Link]
-
ResearchGate. (n.d.). Hello! Have you got any suggestions on how reduce carryover after a LC-MS analysis of intact proteins?. [Link]
-
Chemistry For Everyone. (2023, June 28). What Is Carryover In LC-MS And How Do You Prevent It? [Video]. YouTube. [Link]
Sources
- 1. 6 -Sialyllactose bovine milk or colostrum, = 97 HPLC 74609-39-5 [sigmaaldrich.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ovid.com [ovid.com]
- 7. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
"method validation for the bioanalysis of 6'-sialyllactose in tissues"
Senior Application Scientist Desk Topic: Method Validation & Troubleshooting for LC-MS/MS Bioanalysis of 6'-Sialyllactose (6'-SL)
Introduction: The Analytical Challenge
6'-Sialyllactose (6'-SL) is an acidic trisaccharide and a major Human Milk Oligosaccharide (HMO).[1][2][3][4] In drug development, particularly for infant nutrition and therapeutic applications, quantifying 6'-SL in tissues (liver, kidney, brain) is critical.
The Problem: 6'-SL is highly polar (logP < -3), thermally labile, and endogenous to many biological systems.[2] Traditional Reverse-Phase (C18) chromatography fails to retain it, and "blank" tissue matrices do not exist.
The Solution: This guide details a validated Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS workflow. We prioritize Scientific Integrity by addressing the three pillars of 6'-SL analysis: Isomer Separation (vs. 3'-SL), Endogenous Background subtraction, and Polar Extraction efficiency.
Module 1: Sample Preparation & Extraction
Objective: Efficiently extract highly polar glycans from solid tissue while precipitating proteins.
Protocol: Methanol-Based Protein Precipitation
Rationale: Traditional liquid-liquid extraction (LLE) using ethyl acetate or hexane fails because 6'-SL is insoluble in non-polar solvents. Solid Phase Extraction (SPE) on Graphitized Carbon is effective but low-throughput. We recommend a "Dilute-and-Shoot" approach using Methanol (MeOH) to maximize recovery of polar analytes.
-
Homogenization:
-
Weigh 50 mg of tissue (Liver/Kidney).
-
Add 4 volumes (200 µL) of Ice-Cold Water .
-
Why Water? 6'-SL is water-soluble. Initial homogenization in organic solvent can precipitate proteins too fast, trapping the analyte inside the protein pellet.
-
Homogenize (Bead beater: 2 cycles, 30s, 6000 rpm).
-
-
Precipitation:
-
Transfer 50 µL of homogenate to a clean tube.
-
Add 200 µL Methanol containing Internal Standard (IS) (e.g., 13C-6'-SL or d3-3'-SL).
-
Critical Step: Vortex vigorously for 5 mins.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 mins at 4°C.
-
-
Reconstitution:
-
Transfer supernatant to a new plate.
-
Evaporate to dryness (N2 stream, 40°C).
-
Reconstitute in Acetonitrile:Water (60:40 v/v) .
-
Why this ratio? Matching the initial mobile phase conditions prevents peak broadening (solvent effects).
-
Visual Workflow: Extraction Logic
Figure 1: Step-by-step extraction workflow designed to maximize polar analyte recovery while minimizing protein contamination.
Module 2: Chromatographic Separation (HILIC)
Objective: Separate 6'-SL from its structural isomer 3'-Sialyllactose (3'-SL).[5]
The Challenge: 3'-SL and 6'-SL have identical molecular weights (MW: 633.5 Da). Mass spectrometry alone cannot distinguish them. Chromatographic resolution is the only way to ensure specificity.
Recommended Conditions:
-
Column: Waters BEH Amide (2.1 x 50 mm, 1.7 µm) or HALO Penta-HILIC.
-
Why Amide? Amide phases form a stable water layer on the silica surface, allowing partition chromatography of polar glycans.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).[3][4][6]
-
Why pH 4.5? Sialic acid (pKa ~2.6) is ionized. Ammonium acetate provides counter-ions to prevent secondary interactions with silanols, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (100%).
Gradient Table:
| Time (min) | % Mobile Phase A (Water/Buffer) | % Mobile Phase B (Acetonitrile) | Action |
| 0.0 | 17 | 83 | Initial Hold |
| 1.0 | 17 | 83 | Isocratic |
| 4.0 | 50 | 50 | Elution Gradient |
| 4.5 | 50 | 50 | Wash |
| 4.6 | 17 | 83 | Re-equilibration |
| 7.0 | 17 | 83 | End |
Module 3: Mass Spectrometry (MS/MS)
Objective: Sensitive detection using Negative Electrospray Ionization (ESI-).
Parameters:
-
Source: ESI Negative Mode (Sialic acids ionize poorly in positive mode).
-
Precursor: [M-H]⁻ (m/z 632.2).
-
Quantifier Transition: m/z 632.2 → 290.1 (Sialic Acid fragment).
-
Qualifier Transition: m/z 632.2 → 542.1 (Loss of glycerol side chain/cross-ring cleavage).
Module 4: Validation & Troubleshooting (FAQs)
Q1: How do I validate linearity when the "blank" tissue has a 6'-SL peak?
Diagnosis: 6'-SL is endogenous.[7] You cannot find a "true blank." Solution: Use the Surrogate Matrix Approach or Standard Addition .
-
Surrogate Matrix (Recommended): Use 1% BSA in PBS or pure Water as the matrix for calibration standards.
-
Validation Requirement: You must prove Parallelism .
-
Test: Spike 6'-SL into the Surrogate Matrix and into the Authentic Matrix (Tissue) at 3 concentration levels.
-
Acceptance: The slope of the curves must be statistically similar. If the slopes differ, the extraction efficiency or matrix effect differs, and you must switch to Standard Addition.
-
Q2: My 6'-SL and 3'-SL peaks are merging. How do I fix this?
Diagnosis: Loss of HILIC retention mechanism. Troubleshooting Steps:
-
Check Sample Diluent: If you reconstituted in 100% water, the peak will smear. Reconstitute in 60-70% Acetonitrile . High water content in the injection solvent disrupts the water layer on the HILIC column head.
-
Buffer pH: Ensure your Ammonium Acetate is pH 4.5. If pH > 6, silica dissolution increases; if pH < 3, sialic acid protonation changes retention.
-
Column Conditioning: HILIC columns require long equilibration. Flush with 20 column volumes of initial mobile phase before the first injection.
Q3: I see high variability (poor precision) in tissue samples.
Diagnosis: Inhomogeneous distribution or protein binding. Troubleshooting Steps:
-
Normalization: Are you using a Stable Isotope Labeled (SIL) Internal Standard (e.g., 13C3-6'-SL)? Analog IS (like 3'-SL) is risky if resolution degrades.
-
Homogenization: Ensure the tissue is fully pulverized. Bead beating is superior to sonication for fibrous tissues like kidney.
Visual Logic: Validation Decision Tree
Figure 2: Decision tree for selecting the correct calibration strategy based on endogenous analyte presence and parallelism results.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[8][9] Link
-
Eom, H. Y., et al. (2020).[3][4][6][10] Development and Validation of a Bioanalytical Method for 3′- and 6′-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 25(23), 5721.[3] Link
- Xu, Y., et al. (2017). High-throughput quantification of human milk oligosaccharides in human milk by HILIC-MS/MS. Analytical and Bioanalytical Chemistry. (Contextual grounding for HILIC conditions).
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of a Bioanalytical Method for 3'- and 6'-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
"selection of internal standards for 6'-sialyllactose quantitative analysis"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 6'-sialyllactose (6'-SL). It addresses common challenges and provides practical, field-proven solutions to ensure the accuracy and reliability of your experimental results.
I. The Critical Role of Internal Standards in 6'-Sialyllactose Quantification
Quantitative analysis of 6'-sialyllactose, a key human milk oligosaccharide (HMO), presents unique challenges due to its polar nature, the presence of its 3'-sialyllactose (3'-SL) isomer, and its existence in complex biological matrices. The use of an appropriate internal standard (IS) is paramount to mitigate variability during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby enabling accurate and precise quantification.
II. Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for 6'-SL quantitative analysis by LC-MS?
A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte. For 6'-SL, this would be a compound like ¹³C-labeled 6'-sialyllactose.
-
Why SILs are preferred: SIL internal standards have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience the same ionization efficiency and potential suppression or enhancement from the sample matrix.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
-
A practical SIL IS example: While a ¹³C-labeled 6'-SL would be ideal, a commercially available option that has been successfully used for the simultaneous quantification of 3'-SL and 6'-SL is [1,2,3-¹³C₃]3'-sialyl[3-¹³Cglc]lactose .[2] Although it is a labeled version of the 3'-isomer, its structural similarity makes it an excellent choice.
Q2: Are there any non-isotopically labeled internal standards that can be used for 6'-SL analysis?
A2: Yes, structural analogs can be used, though they are considered a secondary option to SILs. A common choice for oligosaccharide analysis is a neutral oligosaccharide that is not naturally present in the sample matrix.
-
Example of a structural analog IS: Maltotriose has been successfully used as an internal standard for the quantification of 3'- and 6'-sialyllactose in human milk samples.[3]
-
Considerations when using structural analogs: It is crucial to ensure that the structural analog has similar extraction recovery and chromatographic behavior to 6'-SL. Since maltotriose is a neutral oligosaccharide, its behavior in hydrophilic interaction liquid chromatography (HILIC) may differ slightly from the acidic 6'-SL. Therefore, thorough validation is necessary to confirm that it effectively compensates for variability.
Q3: My internal standard signal is highly variable between samples. What are the potential causes and solutions?
A3: Internal standard variability can undermine the accuracy of your quantification. Here are common causes and troubleshooting steps:
-
Inconsistent Sample Preparation:
-
Issue: Incomplete or inconsistent protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to variable recovery of the IS.
-
Solution: Ensure precise and consistent execution of all sample preparation steps. This includes accurate pipetting, consistent vortexing times, and controlled temperature conditions.
-
-
Matrix Effects:
-
Issue: Components of the biological matrix (e.g., salts, lipids, other metabolites) can co-elute with the IS and suppress or enhance its ionization in the mass spectrometer.
-
Solution:
-
Improve Chromatographic Separation: Optimize your HILIC method to better separate the IS from interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a More Effective Sample Cleanup: Consider a more rigorous solid-phase extraction (SPE) protocol to remove a broader range of interferences.
-
-
-
Instrumental Issues:
-
Issue: Inconsistent injection volumes, fluctuations in the ESI source, or a contaminated mass spectrometer can all lead to IS signal variability.
-
Solution: Perform regular instrument maintenance and calibration. Run system suitability tests before each batch of samples to ensure consistent performance.
-
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your 6'-SL quantitative analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for 6'-SL and/or IS (Tailing or Fronting) | 1. Inappropriate Mobile Phase Composition: Incorrect buffer pH or ionic strength. 2. Column Overload: Injecting too much sample. 3. Secondary Interactions with the Column: Unwanted interactions between the analytes and the stationary phase. | 1. Optimize Mobile Phase: For HILIC, ensure the aqueous portion of your mobile phase contains an appropriate buffer, such as ammonium acetate, at a suitable pH (e.g., 4.5) to maintain consistent analyte ionization.[4][5] 2. Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume. 3. Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. |
| Co-elution of 6'-SL and 3'-SL | Insufficient Chromatographic Resolution: The HILIC method is not optimized to separate these isomers. | Optimize HILIC Method: 1. Adjust Gradient: A shallower gradient with a slower increase in the aqueous mobile phase can improve resolution. 2. Select a Different HILIC Column: HILIC columns with different stationary phases (e.g., amide, bare silica) can offer different selectivities for these isomers.[4] 3. Modify Mobile Phase: Small changes in buffer concentration or pH can sometimes improve separation. |
| Low Signal Intensity for 6'-SL and IS | 1. Inefficient Ionization: Suboptimal ESI source parameters. 2. Analyte Degradation: Loss of the sialic acid group during sample preparation or analysis. 3. Poor Recovery from Sample Preparation: The extraction method is not efficient for polar oligosaccharides. | 1. Optimize MS Parameters: Tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for optimal ionization of 6'-SL and the IS. 2. Gentle Sample Handling: Avoid harsh acidic or basic conditions and high temperatures during sample preparation. 3. Validate Extraction Method: Perform recovery experiments to ensure your sample preparation method is effective for 6'-SL. Protein precipitation with a high volume of organic solvent (e.g., methanol) is a common and effective method.[5] |
| Internal Standard Response Drifts During a Run | Column Fouling or Lack of Equilibration: Buildup of matrix components on the column or insufficient re-equilibration time between injections. | Implement Column Washing and Sufficient Equilibration: 1. Include a high-aqueous wash step at the end of each gradient to clean the column. 2. Ensure the column is fully re-equilibrated to the initial, high-organic conditions before the next injection. This may require extending the run time. |
IV. Experimental Protocols
Protocol 1: Selection and Preparation of Internal Standard
The choice of internal standard is a critical first step. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting an internal standard for 6'-SL analysis.
Preparation of Internal Standard Stock Solution:
-
Accurately weigh the internal standard.
-
Dissolve in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or as recommended by the supplier.
-
Prepare a working solution by diluting the stock solution to a concentration that will yield a robust signal in the final sample analysis.
Protocol 2: Sample Preparation and Analysis by HILIC-MS/MS
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
Caption: General workflow for 6'-SL quantification by HILIC-MS/MS.
Step-by-Step Methodology:
-
Sample Aliquoting: To 50 µL of your biological sample (e.g., plasma, milk), add the internal standard working solution.
-
Protein Precipitation: Add 200 µL of ice-cold methanol.
-
Mixing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 83% acetonitrile in 10 mM ammonium acetate).
-
HILIC-MS/MS Analysis:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) is a good starting point.[4]
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 4.5).[4][5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at a high percentage of mobile phase B (e.g., 83%), with a gradual increase in mobile phase A to elute the polar analytes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion for 6'-SL is m/z 632.4, with product ions at m/z 290.0 (for quantification) and 572.2 (for qualification).[4][6]
-
V. References
-
Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. PMC. [Link]
-
Simultaneous Quantification of 3'- and 6'-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectromet. Semantic Scholar. [Link]
-
Development and Validation of a Bioanalytical Method for 3′- and 6′-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution. MDPI. [Link]
-
Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman. ResearchGate. [Link]
-
Development and Validation of a Bioanalytical Method for 3′- and 6′-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution. MDPI. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and Validation of a Bioanalytical Method for 3′- and 6′-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution | MDPI [mdpi.com]
Validation & Comparative
"validation of Sodium 6'-sialyllactose's effect on cognitive development"
Publish Comparison Guide: Validation of Sodium 6'-Sialyllactose (6'-SL) in Cognitive Development
Executive Summary: The Sialylation Advantage
Sodium 6'-Sialyllactose (6'-SL) represents a critical evolution in cognitive nutrition, moving beyond generic "brain building" blocks to specific neuro-structural programming. Unlike simple sugars or general proteins, 6'-SL serves as a privileged delivery vector for N-acetylneuraminic acid (Neu5Ac) , a core component of gangliosides and neural cell adhesion molecules (NCAMs).
This guide objectively validates 6'-SL’s efficacy against standard alternatives (3'-SL, 2'-FL, Free Sialic Acid), grounded in electrophysiological (LTP) and structural (MRI) data. The consensus from preclinical models suggests that 6'-SL is not merely a fuel but a signaling modulator that enhances synaptic plasticity through long-term potentiation (LTP) and white matter microstructural integrity.
Part 1: Comparative Landscape
The following table synthesizes efficacy data from key preclinical studies (piglet and rodent models), highlighting how 6'-SL differentiates itself from other Human Milk Oligosaccharides (HMOs) and functional nutrients.
| Feature | Sodium 6'-Sialyllactose (6'-SL) | 3'-Sialyllactose (3'-SL) | 2'-Fucosyllactose (2'-FL) | Free Sialic Acid (Neu5Ac) |
| Primary Mechanism | PSA-NCAM Sialylation & Ganglioside Accretion (GM1, GD1a) | Ganglioside Accretion (Regional differences) | Synaptic Protein Expression (BDNF, CaMKII) | General Sialic Acid Pool (Low bioavailability) |
| Target Brain Region | Prefrontal Cortex (PFC) & Hippocampus | Cerebellum & Corpus Callosum | Hippocampus (CA1/CA3) | Generalized |
| Cognitive Domain | Attention, Executive Function , Spatial Memory | Spatial Memory, Anxiety Modulation | Learning Speed, Operant Conditioning | General Learning (High dose req.) |
| LTP Enhancement | Confirmed (In Vivo) – Long-lasting potentiation >24h | Confirmed (In Vitro) | Confirmed (In Vivo/Vitro) | Weak/Inconsistent |
| Bioavailability | High (Resists upper GI digestion) | High | High | Low (Rapidly excreted/metabolized) |
Part 2: Mechanistic Validation (The "Why")
To validate 6'-SL, one must prove it does not just reach the brain but functionally integrates into neural membranes. The primary mechanism is the donation of sialic acid to Polysialylated Neural Cell Adhesion Molecule (PSA-NCAM) .
-
Causality: PSA-NCAM acts as a "physical spacer" between neurons. By increasing the negative charge on cell surfaces, it prevents premature adhesion, allowing axons to grow and synapses to remodel dynamically.
-
The 6'-SL Specificity: Research (e.g., Oliveros et al., 2018) indicates that 6'-SL is more effective than free sialic acid at increasing PSA-NCAM levels in the frontal cortex, suggesting a privileged uptake pathway or metabolic stability.
Figure 1: 6'-SL Mechanism of Action Pathway
Caption: Pathway illustrating 6'-SL's journey from oral intake to synaptic modulation via PSA-NCAM and Ganglioside synthesis.
Part 3: Experimental Validation Protocols
To replicate high-impact findings (e.g., Oliveros et al., 2018; Hauser et al., 2021), a validation study must assess long-term programming . Acute dosing is insufficient. The following protocol is designed for a "Lactational Programming" study in a rodent model.
Protocol A: In Vivo Long-Term Potentiation (LTP)
This is the gold standard for functional cognitive validation.
-
Subject Grouping:
-
Control: Dam-fed (Standard Chow).
-
Test Group: Dam-fed + Oral Gavage of 6'-SL (Effective Dose: ~200–300 mg/kg body weight) to pups from Postnatal Day (PND) 2 to PND 21.
-
Reference: Free Sialic Acid (Neu5Ac) matched for molar sialic acid content.[1]
-
-
Washout Phase:
-
Wean pups at PND 21.
-
Feed standard chow without supplementation until adulthood (PND 60+). This proves the programming effect (structural change) rather than an acute stimulant effect.
-
-
Electrophysiology Setup (Stereotaxic Surgery):
-
Anesthetize adult rat (urethane anesthesia).
-
Stimulating Electrode: Implant in the Schaffer Collateral pathway.[1]
-
Recording Electrode: Implant in the CA1 Stratum Radiatum of the dorsal hippocampus.
-
-
LTP Induction Protocol:
-
Baseline: Record Field Excitatory Postsynaptic Potentials (fEPSPs) at 0.033 Hz for 15 minutes to establish a stable baseline.
-
Induction (HFS): Apply High-Frequency Stimulation (e.g., 5 trains of 20 pulses at 200 Hz, inter-train interval 1s).
-
Post-HFS Recording: Record fEPSPs for 60 minutes post-stimulation.
-
-
Data Analysis:
-
Normalize fEPSP slope to baseline (100%).
-
Success Criteria: 6'-SL group should show sustained potentiation (>120-140% of baseline) significantly higher than Control at the 60-minute mark.
-
Protocol B: Structural MRI & Diffusion Tensor Imaging (DTI)
Used to validate white matter integrity (myelination/organization).
-
Timing: Perform at PND 30 (juvenile) and PND 60 (adult).
-
Sequence: 3D T1-weighted (volumetric) and DTI (microstructure).
-
Regions of Interest (ROIs):
-
Corpus Callosum: Look for Fractional Anisotropy (FA) increases (indicating better fiber alignment).
-
Prefrontal Cortex: Look for volumetric preservation or growth.
-
-
Success Criteria: Higher FA values in the 6'-SL group compared to vehicle, correlating with behavioral attention tasks.
Figure 2: Validation Workflow Diagram
Caption: Experimental workflow for validating long-term cognitive programming effects of 6'-SL.
Part 4: Safety & Regulatory Note
-
GRAS Status: Sodium 6'-Sialyllactose is Generally Recognized As Safe (GRAS) in the US and approved as a Novel Food in the EU.
-
Toxicity: Preclinical toxicology studies (up to 5000 mg/kg/day in rats) have shown no adverse effects.
-
Human Equivalence: Doses used in successful animal studies (200-300 mg/kg) translate to realistic human supplementation levels when adjusted for body surface area, typically falling within the range found naturally in human colostrum (0.3 - 0.7 g/L).
References
-
Oliveros, E., et al. (2018).[2] "Sialic Acid and Sialylated Oligosaccharide Supplementation during Lactation Improves Learning and Memory in Rats."[1] Nutrients.[1][2][3][4]
-
Hauser, J., et al. (2021).[2][5] "Sialylated HMOs are Shaping the Development of Cognitive Functions."[3] Nestlé Nutrition Institute.
-
Vázquez, E., et al. (2015). "Effects of a human milk oligosaccharide, 2'-fucosyllactose, on hippocampal long-term potentiation and learning capabilities in rodents."[6] Journal of Nutritional Biochemistry.
-
Obelitz-Ryom, K., et al. (2019).[2] "Bovine Milk Oligosaccharides with Sialyllactose Improves Cognition in Preterm Pigs."[4] Nutrients.[1][2][3][4]
-
Golden, R.L., et al. (2024). "Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs." Frontiers in Behavioral Neuroscience.
Sources
- 1. Sialic Acid and Sialylated Oligosaccharide Supplementation during Lactation Improves Learning and Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. Bovine Milk Oligosaccharides with Sialyllactose Improves Cognition in Preterm Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impairment of Long-term Potentiation and Associative Memory in Mice That Overexpress Extracellular Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a human milk oligosaccharide, 2'-fucosyllactose, on hippocampal long-term potentiation and learning capabilities in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Analytical Methods for the Identification of Sodium 6'-sialyllactose
In the landscape of drug development and food science, the precise identification and characterization of complex biomolecules are paramount. Sodium 6'-sialyllactose (6'-SL), a prominent human milk oligosaccharide (HMO), is of significant interest due to its potential health benefits, including immune system development and gut microbiota modulation.[1][2] Consequently, robust and reliable analytical methods for its identification are crucial. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive identification of Sodium 6'-sialyllactose, grounded in scientific principles and practical application.
The core philosophy behind an orthogonal approach is the use of multiple, distinct analytical techniques that rely on different physicochemical principles. This strategy provides a multi-faceted view of the analyte, leading to a higher degree of confidence in its identity, purity, and structure. For a molecule like 6'-SL, which has a closely related isomer, 3'-sialyllactose (3'-SL), this approach is not just best practice; it is a necessity.[3][4]
The Imperative for Orthogonal Analysis of 6'-Sialyllactose
Sodium 6'-sialyllactose is a trisaccharide composed of N-acetylneuraminic acid (sialic acid) linked to a lactose core (galactose and glucose).[5] The key structural feature is the α2-6 linkage between sialic acid and galactose. Its isomer, 3'-SL, differs only in the linkage position (α2-3). This subtle difference can have significant implications for biological activity. Therefore, any analytical strategy must be able to unequivocally distinguish between these two isomers.
An effective orthogonal approach for 6'-SL identification will typically combine a high-resolution separation technique for quantification and isomer differentiation with a definitive structural elucidation method.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a cornerstone technique for the analysis of carbohydrates, particularly for underivatized oligosaccharides like 6'-SL.[6][7]
The "Why" Behind HPAEC-PAD
The power of HPAEC-PAD lies in its ability to separate carbohydrates based on their acidity and then detect them with high sensitivity without the need for derivatization.[8][9]
-
Separation Principle: At high pH (alkaline conditions), the hydroxyl groups of carbohydrates become partially deprotonated, turning them into weak oxyanions.[6][8] This allows them to be separated on a strong anion-exchange column. The subtle differences in the pKa values of the hydroxyl groups, influenced by their stereochemistry and linkage, enable the separation of closely related isomers like 3'-SL and 6'-SL.
-
Detection Principle: Pulsed Amperometric Detection (PAD) is a highly sensitive and selective detection method for electroactive compounds like carbohydrates.[6] It involves applying a series of potential pulses to a gold working electrode, which oxidizes the carbohydrate, generating a measurable current that is proportional to its concentration.[8] This direct detection method avoids the labor-intensive and potentially contaminating derivatization steps required by other methods.[8]
Experimental Protocol: HPAEC-PAD for 6'-SL Analysis
Caption: Workflow for HPAEC-PAD analysis of 6'-SL.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the Sodium 6'-sialyllactose sample in high-purity, deionized water to a known concentration (e.g., 10-100 µg/mL).
-
Prepare a mixed standard containing both 3'-SL and 6'-SL to verify resolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrumentation and Conditions:
-
HPLC System: A biocompatible HPLC system equipped with a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.
-
Column: A high-performance anion-exchange column specifically designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. The specific gradient will depend on the column and the complexity of the sample matrix.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 30°C.
-
Injection Volume: 5 - 25 µL.
-
PAD Waveform: A standard carbohydrate waveform consisting of potentials for detection, oxidation, and reduction.
-
-
Data Analysis:
-
Identify the 6'-SL peak by comparing its retention time to that of a certified reference standard.
-
Ensure baseline resolution from the 3'-SL peak in the mixed standard run.
-
Quantify the amount of 6'-SL by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for both the quantification and structural confirmation of 6'-SL.[10]
The "Why" Behind LC-MS
LC-MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
-
Separation Principle: For polar molecules like 6'-SL, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.[3][10] HILIC columns have a polar stationary phase, and the mobile phase is a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. This allows for the retention and separation of polar analytes that are not well-retained on traditional reversed-phase (e.g., C18) columns.
-
Detection and Identification Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This provides a highly specific detection method. Tandem MS (MS/MS) takes this a step further by isolating the parent ion of interest, fragmenting it, and then analyzing the resulting fragment ions. The fragmentation pattern is unique to the molecule's structure and can be used to confirm its identity and even differentiate between isomers.
Experimental Protocol: HILIC-LC-MS/MS for 6'-SL Analysis
Caption: Workflow for HILIC-LC-MS/MS analysis of 6'-SL.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the 6'-SL sample in a solvent compatible with the initial mobile phase conditions (e.g., a high percentage of acetonitrile with a small amount of aqueous buffer).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
Column: A HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
MS Method: Set up a multiple reaction monitoring (MRM) method for quantification. This involves selecting the precursor ion for 6'-SL and one or more specific product ions. For structural confirmation, a full scan or product ion scan can be performed.
-
-
Data Analysis:
-
Extract the ion chromatogram for the specific m/z of 6'-SL.
-
Confirm the identity by matching the retention time with a reference standard and by the presence of the correct precursor and product ions.
-
Quantify using the peak area from the MRM transition, referenced against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, including complex carbohydrates like 6'-SL.[3][11]
The "Why" Behind NMR
NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure, including stereochemistry and linkage positions.[11][12]
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment of the nucleus.
-
Structural Information: For 6'-SL, 1D ¹H NMR and 2D NMR experiments (like COSY, HSQC, and HMBC) can be used to:
-
Confirm the presence of sialic acid, galactose, and glucose residues.
-
Determine the anomeric configurations (α or β) of the glycosidic linkages.
-
Unequivocally identify the α2-6 linkage by observing correlations between specific protons and carbons across the glycosidic bond.[13]
-
-
Quantitative NMR (qNMR): qNMR can be used for highly accurate quantification by comparing the integral of a specific proton signal from the analyte to that of an internal standard of known concentration.[14]
Experimental Protocol: NMR for 6'-SL Structural Confirmation
Caption: Workflow for NMR analysis of 6'-SL.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the 6'-SL sample (typically 1-5 mg) in deuterium oxide (D₂O).
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.[12][13]
-
Experiments: Acquire a suite of NMR experiments, including:
-
1D ¹H
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.
-
Confirm the α2-6 linkage by identifying the key HMBC correlation between the anomeric proton of sialic acid and C6 of the galactose residue.
-
Compare the obtained spectra with those of a certified reference standard or published data.
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis is another powerful separation technique that is well-suited for the analysis of charged species like sialylated oligosaccharides.[15][16]
The "Why" Behind CE
CE offers high separation efficiency, short analysis times, and requires very small sample volumes.
-
Separation Principle: In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The migration speed depends on the molecule's charge-to-size ratio. Since 3'-SL and 6'-SL have the same charge and mass, their separation relies on subtle differences in their hydrodynamic radius, which are influenced by their 3D conformation in solution.[15] This allows for the resolution of these isomers.
-
Detection: Detection is typically performed by UV absorbance, as the peptide bonds in the sialic acid moiety absorb UV light.[15] For enhanced sensitivity, derivatization with a fluorescent tag can be employed, followed by laser-induced fluorescence (LIF) detection.[17]
Experimental Protocol: CE for 6'-SL Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the 6'-SL sample in the CE running buffer or water.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis instrument equipped with a UV or LIF detector.
-
Capillary: A fused-silica capillary.
-
Running Buffer: An alkaline buffer (e.g., borate buffer) to ensure the sialic acid carboxyl group is deprotonated and the molecule is negatively charged.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Data Analysis:
-
Identify the 6'-SL peak by comparing its migration time to that of a reference standard.
-
Quantify using peak area and a calibration curve.
-
Comparative Summary of Orthogonal Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening.
| Parameter | HPAEC-PAD | HILIC-LC-MS/MS | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Primary Use | Quantification, Isomer Separation | Quantification, Identification | Structural Elucidation, Purity | Quantification, Isomer Separation |
| Specificity | High (excellent isomer separation) | Very High (mass & fragmentation) | Absolute (definitive structure) | High (good isomer separation) |
| Sensitivity | High (picomole)[6] | Very High (femtomole) | Low (milligram sample required) | High (femtomole with LIF)[15] |
| Throughput | Moderate | High (with automation) | Low | High |
| Derivatization | Not required[8] | Not required | Not required | Optional (for LIF detection) |
| Structural Info | Indirect (retention time) | Yes (fragmentation pattern) | Comprehensive | Indirect (migration time) |
| Ease of Use | Moderate | Requires expertise | Requires significant expertise | Moderate |
| Self-Validation | High (with standards) | Very High (orthogonal detection) | Absolute | High (with standards) |
Conclusion: A Self-Validating System
For the unequivocal identification of Sodium 6'-sialyllactose, a single analytical technique is insufficient. A robust, self-validating system employs a combination of these orthogonal methods. A typical workflow would involve:
-
HPAEC-PAD or LC-MS/MS for initial identification, isomer separation, and quantification. The high specificity of these methods provides strong evidence for the presence and quantity of 6'-SL.
-
NMR Spectroscopy as the definitive confirmatory technique. By providing a complete structural map of the molecule, NMR confirms the identity of the monosaccharide components, their sequence, and, most critically, the α2-6 linkage.
By integrating a high-resolution separation technique with a definitive structural elucidation method, researchers and drug development professionals can achieve the highest level of confidence in the identity and quality of Sodium 6'-sialyllactose, ensuring the integrity of their research and the safety of their products.
References
- Elicityl. (n.d.). 2,6'-Sialyllactose (6'SL) Analytical Reference.
-
Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Retrieved from [Link]
-
CD BioGlyco. (n.d.). Sialic Acid Quantification by HPAEC-PAD. Retrieved from [Link]
-
dsm-firmenich. (n.d.). 6'SL Analytical Standard. Retrieved from [Link]
-
Reid, C., et al. (2023). Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT). Journal of AOAC INTERNATIONAL, 106(4), 995-1006. [Link]
- Thermo Fisher Scientific. (n.d.). High-performance Anion Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) – An Effective Tool for Biosimilar Characterisation.
- Thermo Fisher Scientific. (n.d.). Profiling Fructooligosaccharide-containing Samples by HPAE-PAD.
- Remko, M., et al. (2021). Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman. Journal of Pharmaceutical and Biomedical Analysis, 206, 114371.
- Chai, W., et al. (2018). Profiling of Sialylated Oligosaccharides in Mammalian Milk Using Online Solid Phase Extraction-Hydrophilic Interaction Chromatography Coupled with Negative-Ion Electrospray Mass Spectrometry. Analytical Chemistry, 90(5), 3464-3471.
- Jackson, G., et al. (2022). Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography–helium charge transfer dissociation mass spectrometry. Glycobiology, 32(3), 209-220.
- Lee, H., et al. (2020). Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Molecules, 25(21), 5158.
- Bao, Y., & Newburg, D. S. (2000). High-performance capillary electrophoresis of sialylated oligosaccharides of human milk. Analytical Biochemistry, 280(1), 81-89.
- Gabius, H. J., et al. (2015). NMR Spectroscopy of Sialic Acids. Methods in Molecular Biology, 1229, 3-21.
- van Leeuwen, S. S., et al. (2022). Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07.
- Spencer, D. I., et al. (2013). Rapid, quantitative analysis of 3'- and 6'-sialyllactose in milk by flow-injection analysis-mass spectrometry: screening of milks for naturally elevated sialyllactose concentration. Journal of Dairy Science, 96(12), 7545-7552.
- Prestegard, J. H., et al. (2011). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Glycobiology, 21(11), 1475-1485.
- Feinberg, T., et al. (2022). Analysis of Six Human Milk Oligosaccharides (HMO) in Infant Formula and Adult Nutritionals by 2AB Labeling and Quantification with HILIC-FLD: First Action 2022.02.
- Monti, L., et al. (2016). Capillary electrophoresis of sialylated oligosaccharides in milk from different species. Food Chemistry, 190, 63-69.
- Monti, L., et al. (2016). Capillary electrophoresis of sialylated oligosaccharides in milk from different species. Food Chemistry, 190, 63-69.
- European Commission, Joint Research Centre. (2015). Verification of analytical methods for GMO testing when implementing interlaboratory validated methods.
- Yu, H., et al. (2018). ¹H NMR and ¹H and ¹³C HSQC of standard 6′-sialyllactose and PLac synthesized by BfGH33C.
-
SCIEX. (n.d.). Ultrafast Analysis of Human Milk Oligosaccharides (HMOs) by Capillary Gel Electrophoresis. Retrieved from [Link]
- European Commission, Joint Research Centre. (2015). Verification of analytical methods for GMO testing when implementing interlaboratory validated methods.
-
Pence, M. A. (2019, May 1). Validation and Implementation of Quantitative Molecular Assays [Video]. YouTube. [Link]
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. Analysis of Six Human Milk Oligosaccharides (HMO) in Infant Formula and Adult Nutritionals by 2AB Labeling and Quantification with HILIC-FLD: First Action 2022.02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,6'-Sialyllactose (6'SL) Analytical Reference [elicityl-oligotech.com]
- 6. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 7. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glycom-analytical-standards.myshopify.com [glycom-analytical-standards.myshopify.com]
- 15. High-performance capillary electrophoresis of sialylated oligosaccharides of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. sciex.com [sciex.com]
Precision vs. Potency: A Head-to-Head Technical Comparison of 6'-SL and Galactooligosaccharides
Executive Technical Summary
For Drug Developers and Application Scientists: The choice between 6'-Sialyllactose (6'-SL) and Galactooligosaccharides (GOS) represents a strategic decision between precision immune modulation and broad-spectrum biomass amplification .
-
Galactooligosaccharides (GOS) are the "heavy lifters." They are structurally simple, cost-effective, and excel at rapidly increasing total Bifidobacterium biomass in the proximal colon. Their primary mechanism is competitive exclusion via acidification (high acetate/lactate production).
-
6'-Sialyllactose (6'-SL) is a "precision tool." As an acidic Human Milk Oligosaccharide (HMO), it functions beyond simple fermentation. It acts as a soluble decoy receptor for pathogens, modulates specific distal-gut taxa (e.g., Phascolarctobacterium, Lachnospiraceae), and drives propionate/butyrate production. It is less bifidogenic in terms of raw biomass but superior in functional immune signaling.
Verdict: Use GOS for general gut health restoration and cost-sensitive formulations. Use 6'-SL for targeted anti-infective therapeutics, immune programming, and next-generation infant formula mimicking the functional complexity of breast milk.
Structural & Physicochemical Characterization
The functional divergence begins at the molecular level. 6'-SL carries a negative charge due to the sialic acid moiety, influencing its interaction with the epithelium and mucus layer.
| Feature | 6'-Sialyllactose (6'-SL) | Galactooligosaccharides (GOS) |
| Chemical Class | Acidic Trisaccharide (HMO) | Neutral Oligosaccharide Mixture |
| Structure | Neu5Ac(α2-6)Gal(β1-4)Glc | Gal-(Gal)n-Glc (DP 2–8) |
| Key Moiety | N-Acetylneuraminic acid (Sialic acid) | Galactose chain |
| Charge | Anionic (Negative at physiological pH) | Neutral |
| Source | Precision Fermentation (E. coli/Yeast) | Enzymatic transgalactosylation of Lactose |
| Digestion Resistance | >98% reaches colon intact | ~90% reaches colon (some hydrolysis) |
Microbiological Performance: Biomass vs. Function
Experimental data indicates distinct fermentation kinetics and community modulation profiles.[1][2]
Fermentation Kinetics & SCFA Profile
-
GOS (The Sprinter): Rapidly fermented in the proximal colon. This leads to a sharp drop in pH and a spike in Acetate and Lactate .
-
6'-SL (The Marathoner): Exhibits "intermediate" fermentability. It persists longer in the lumen, reaching the distal colon. It uniquely promotes cross-feeding guilds, shifting the output toward Propionate and Butyrate .
Bacterial Selectivity
-
GOS: Broadly stimulates Bifidobacterium spp.[3] (B. adolescentis, B. longum, B. catenulatum). It acts as a general fertilizer.
-
6'-SL: Highly selective.
-
Infants: Utilized by B. infantis (possesses specific HMO transporters).
-
Adults: Often "non-bifidogenic" in terms of biomass. Instead, it boosts Phascolarctobacterium (converts succinate to propionate) and Lachnospiraceae (butyrate producers).
-
Comparative Data Table
| Metric | 6'-SL Performance | GOS Performance |
| Primary Metabolite | Propionate, Butyrate (via cross-feeding) | Acetate, Lactate |
| Fermentation Rate | Moderate (Distal reach) | Fast (Proximal focus) |
| Bifidogenic Effect | Strain-specific (B. infantis) | Broad-spectrum (Bifidobacterium spp.) |
| Gas Production | Moderate | High (Rapid fermentation risk) |
Functional Mechanisms: The "Decoy" Effect[4]
This is the critical differentiator for drug development. 6'-SL possesses structural homology to cell surface receptors, allowing it to intercept pathogens. GOS relies on competitive exclusion.
Mechanism of Action Diagram
Figure 1: Mechanistic divergence. 6'-SL (Blue) acts as a molecular trap (decoy) and distal metabolic modulator. GOS (Red) acts as a biomass fuel source to physically and chemically crowd out pathogens.
Validated Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: High-Throughput Micro-Fermentation (Kinetic Profiling)
Objective: Quantify SCFA production rates and specific bacterial growth curves.
-
Inoculum Preparation:
-
Collect fresh fecal samples (n=3 donors) in anaerobic jars.
-
Homogenize 1:10 (w/v) in pre-reduced phosphate-buffered saline (PBS).
-
Filter through 0.3 mm mesh to remove particulate matter.
-
-
Assay Setup:
-
Use a 96-deep-well plate format.
-
Media: Basal nutrient medium (peptone/yeast extract) + Substrate (1% w/v) .
-
Groups: Control (No C), GOS, 6'-SL, Inulin (Positive Control).
-
Add 10% (v/v) fecal slurry to each well.
-
-
Incubation & Sampling:
-
Incubate at 37°C in an anaerobic chamber (
). -
Timepoints: 0h, 4h, 8h, 24h.
-
-
Analysis (Self-Validation Steps):
Protocol B: Caco-2 Pathogen Adhesion Assay (Decoy Validation)
Objective: Prove 6'-SL's anti-adhesive capacity against Salmonella or E. coli.
-
Cell Culture:
-
Grow Caco-2 cells to post-confluence (14 days) to form a differentiated monolayer.
-
-
Pathogen Pre-treatment:
-
Incubate pathogen (
CFU/mL) with 6'-SL or GOS (10 mg/mL) for 1 hour before adding to cells.
-
-
Infection:
-
Add pre-treated pathogen mixture to Caco-2 wells. Incubate 1 hour.
-
-
Wash & Lysis:
-
Wash 3x with PBS to remove non-adherent bacteria.
-
Lyse Caco-2 cells with 1% Triton X-100.
-
-
Quantification:
-
Plate lysates on agar. Count CFUs.
-
Success Criteria: 6'-SL should show statistically significant reduction in CFUs compared to GOS and Control (due to specific sialic acid binding).
-
Commercial Viability Matrix
For drug development professionals, efficacy must be balanced with scalability.
| Factor | 6'-Sialyllactose (6'-SL) | Galactooligosaccharides (GOS) |
| Production Cost | High ( | Low ($) - Enzymatic conversion |
| Regulatory Status | GRAS / Novel Food (EU/US approved) | GRAS / Established (Global) |
| Stability | High (Acid/Heat stable) | High (Acid/Heat stable) |
| Dosage Required | Low (0.2 – 1.0 g/day ) | High (3.0 – 8.0 g/day ) |
| Application Focus | Medical Foods, Premium Infant Formula, Pharma | General Supplements, Functional Beverages |
References
-
Perdijk, O., et al. (2018). The oligosaccharides 6'-sialyllactose, 2'-fucosyllactose or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation.[5] PLOS ONE.[5] Link
-
Kirmiz, N., et al. (2018). Complex Human Milk Oligosaccharides Promote Growth of Bifidobacterium longum subsp. infantis and Modulate Its Gene Expression.[5][6] Applied and Environmental Microbiology. Link
-
Yu, Z.T., et al. (2013). In Vitro Fermentation Characteristics of Select Nondigestible Oligosaccharides by Infant Fecal Inocula. Journal of Agricultural and Food Chemistry. Link
-
Asadpoor, M., et al. (2020). Anti-Pathogenic Functions of Non-Digestible Oligosaccharides In Vitro.[7] Nutrients.[7][8] Link
-
Sugawara, T., et al. (2024). Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults. Nutrients.[7][8] Link
-
Salli, K., et al. (2019). Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro. Frontiers in Immunology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fermentation Kinetics of Selected Dietary Fibers by Human Small Intestinal Microbiota Depend on the Type of Fiber and Subject - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probiotic Bifidobacterium strains and galactooligosaccharides improve intestinal barrier function in obese adults but show no synergism when used together as synbiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The oligosaccharides 6’-sialyllactose, 2’-fucosyllactose or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation | PLOS One [journals.plos.org]
- 6. Ameliorating effect of 2'-fucosyllactose and 6'-sialyllactose on lipopolysaccharide-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Pathogenic Functions of Non-Digestible Oligosaccharides In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. siallac.com [siallac.com]
A Comparative Analysis of the No-Observed-Adverse-Effect-Level (NOAEL) of Sodium 6'-Sialyllactose Across Preclinical Models
For researchers, scientists, and drug development professionals, establishing a robust safety profile for any new compound is paramount. A critical parameter in this assessment is the No-Observed-Adverse-Effect-Level (NOAEL), which represents the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a treated group compared to a control group. This guide provides an in-depth comparison of the NOAEL for Sodium 6'-sialyllactose (6'-SL), a human-identical milk oligosaccharide (HiMO), across various animal models, supported by experimental data and established toxicological testing protocols.
Sodium 6'-sialyllactose is of significant interest for its potential applications in infant formula and functional foods, aiming to mimic the composition and benefits of human breast milk.[1] Understanding its safety margin through rigorous toxicological evaluation is a prerequisite for its broader application. This guide will delve into the findings from key preclinical studies, offering a comparative perspective on the methodologies employed and the resulting safety assessments.
Comparative NOAEL Data for Sodium 6'-Sialyllactose
The safety of Sodium 6'-sialyllactose has been evaluated in multiple animal models, primarily focusing on oral administration to reflect its intended route of exposure in humans. The following table summarizes the key NOAEL findings from these studies.
| Animal Model | Study Duration | Dosage Levels | NOAEL | Key Findings |
| Rat | 26 Weeks | Up to 6000 mg/kg bw/day | 6000 mg/kg bw/day | No adverse effects were observed at the highest dose administered. This longer-term study provides a robust safety profile.[1][2] |
| Rat (neonatal) | 90 Days (13 Weeks) | Up to 5000 mg/kg bw/day | 5000 mg/kg bw/day | No test item-related adverse effects were noted on any parameter. This study is particularly relevant for infant formula applications.[3][4][5] |
| Mouse | Acute (Micronucleus Test) | Up to 2000 mg/kg bw | >2000 mg/kg bw | No evidence of clastogenic activity was observed in the in vivo bone marrow micronucleus test. |
| Piglet (neonatal) | 8 Weeks | 0.2673% in diet | Well-tolerated | No negative effects on growth, development, or clinical chemistry were observed. The supplementation was deemed safe and well-tolerated.[6] |
The consistency of high NOAEL values across different rodent models and in a relevant neonatal non-rodent model like the piglet provides strong evidence for the low toxicity profile of Sodium 6'-sialyllactose.
The Rationale Behind Experimental Design: A Subchronic Oral Toxicity Study
The determination of a NOAEL is not merely about administering a substance and observing the outcome. It involves a meticulously designed study that adheres to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[7] The choice of animal model, duration of the study, dose selection, and the endpoints evaluated are all critical for generating reliable and translatable data.
A 90-day subchronic oral toxicity study in rats is a standard requirement for assessing the safety of food ingredients. This duration is considered sufficient to reveal potential adverse effects from repeated exposure that may not be evident in shorter-term studies. The rat is a commonly used model due to its well-characterized physiology and genetics, and the availability of historical control data.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a 90-day subchronic oral toxicity study designed to determine the NOAEL of a test substance like Sodium 6'-sialyllactose.
Detailed Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
This protocol outlines a representative 90-day oral toxicity study for determining the NOAEL of a test substance like Sodium 6'-sialyllactose.
1. Test System:
-
Species: Sprague-Dawley rats.
-
Age: Young adults (approximately 6-8 weeks old at the start of treatment).
-
Sex: Equal numbers of males and females.
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). Animals are typically housed individually to monitor food consumption accurately.
2. Test Substance and Dosing:
-
Test Article: Sodium 6'-sialyllactose.
-
Vehicle: Purified water.
-
Dose Levels: At least three dose levels and a concurrent control group. For a substance with low expected toxicity, a high dose of 1000 mg/kg bw/day is often used as a limit dose. In the case of 6'-SL, studies have gone up to 5000 and 6000 mg/kg bw/day.[2][3]
-
Administration: Daily oral gavage. The volume administered is typically kept constant across all groups.
3. In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: A detailed clinical examination of each animal is conducted at least once daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examination of the eyes is performed prior to the start of the study and at termination.
-
Clinical Pathology: Blood samples are collected at termination for hematology and clinical biochemistry analysis. Urine samples are also collected for urinalysis.
4. Terminal Procedures:
-
Necropsy: At the end of the 90-day treatment period, all animals are humanely euthanized and subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.
5. Data Analysis:
-
Statistical Analysis: Quantitative data (e.g., body weights, organ weights, clinical pathology parameters) are analyzed using appropriate statistical methods to compare treated groups with the control group.
-
NOAEL Determination: The NOAEL is the highest dose level at which there are no treatment-related findings of biological or statistical significance.
Conclusion
The comprehensive toxicological data available for Sodium 6'-sialyllactose consistently demonstrates a high NOAEL in multiple animal models, including long-term studies in rats and evaluations in neonatal piglets. The absence of genotoxicity and the high doses at which no adverse effects are observed provide a strong foundation for its safe use in its intended applications, such as the enrichment of infant formula. The rigorous adherence to established toxicological testing guidelines ensures the reliability of these findings, offering confidence to researchers, clinicians, and regulatory bodies.
References
-
Toxicological evaluation of 6′-sialyllactose sodium salt (6′-SL sodium salt) | Request PDF. ResearchGate. Available at: [Link]
-
Toxicological safety evaluation of the human-identical milk oligosaccharide 6'-sialyllactose sodium salt. PubMed. Available at: [Link]
-
GRAS Notice No. 922, 6'-Sialyllactose Sodium Salt (6'-SL). FDA. Available at: [Link]
-
Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. PMC - NIH. Available at: [Link]
-
In vitro and in vivo toxicological evaluation of 6'-Sialyllactose sodium salt produced by a novel method. PubMed. Available at: [Link]
-
(PDF) Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations. ResearchGate. Available at: [Link]
-
Subchronic Oral Toxicity Evaluation of Sodium Dehydroacetate. Biomedical and Environmental Sciences. Available at: [Link]
-
Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations. Frontiers. Available at: [Link]
-
In vitro and in vivo toxicological evaluation of 6′-Sialyllactose sodium salt produced by a novel method. PMC - NIH. Available at: [Link]
-
A 90-day study of sub-chronic oral toxicity of 20 nm positively charged zinc oxide nanoparticles in Sprague Dawley rats. NIH. Available at: [Link]
-
Toxicological evaluation of 6'-sialyllactose (6'-SL) sodium salt. PubMed. Available at: [Link]
Sources
- 1. In vitro and in vivo toxicological evaluation of 6′-Sialyllactose sodium salt produced by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo toxicological evaluation of 6'-Sialyllactose sodium salt produced by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological safety evaluation of the human-identical milk oligosaccharide 6'-sialyllactose sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Toxicological evaluation of 6'-sialyllactose (6'-SL) sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations [frontiersin.org]
- 7. besjournal.com [besjournal.com]
Comparative Guide: Metabolic Fate of 3'-Sialyllactose vs. 6'-Sialyllactose in vivo
Executive Summary
While 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) share an identical mass and monosaccharide composition (Neu5Ac, Gal, Glc), their metabolic fates in vivo are distinct, driven primarily by the stereochemistry of the sialic acid linkage.[1]
The critical differentiator is enzymatic susceptibility : 6'-SL is resistant to cytosolic sialidase (NEU2), whereas 3'-SL is readily degraded by it. This resistance grants 6'-SL a distinct intracellular stability profile, potentially influencing its therapeutic applications in muscle physiology and neuroprotection compared to the rapid catabolism of 3'-SL. Both compounds exhibit low oral bioavailability (~1–5%) via paracellular absorption and are excreted largely intact in urine if not fermented by the colonic microbiota.
Structural & Mechanistic Basis
The defining difference lies in the glycosidic bond between the N-acetylneuraminic acid (sialic acid) and the galactose moiety.[1][2]
-
3'-SL: Neu5Ac-α(2→3)-Gal-β(1→4)-Glc.
-
6'-SL: Neu5Ac-α(2→6)-Gal-β(1→4)-Glc.
The "NEU2 Checkpoint"
Human tissues express four sialidases (neuraminidases), designated NEU1 through NEU4. Their ability to cleave the sialic acid cap determines the intracellular half-life of these molecules.
| Enzyme | Localization | Specificity & Impact |
| NEU1 | Lysosomal | Cleaves Both. Requires the Cathepsin A/ |
| NEU2 | Cytosolic | Discriminator. Highly active against |
| NEU3 | Plasma Membrane | Cleaves Both. Primarily targets gangliosides but can hydrolyze extracellular SLs; prefers |
| NEU4 | Mitochondria/ER | Cleaves Both. Broad specificity. |
Key Insight: The resistance of 6'-SL to NEU2 implies that once 6'-SL enters the cytosol (e.g., via peptide transporters or lysosomal escape), it is not immediately scavenged for sialic acid, potentially allowing it to interact with cytosolic signaling pathways (e.g., AMPK activation in muscle).
ADME Profile Comparison
Phase I: Absorption (Gastrointestinal)
Both molecules are resistant to brush border lactase (LCT), which cannot cleave the sialylated lactose core.
-
Mechanism: Predominantly paracellular transport (passive diffusion through tight junctions) and limited receptor-mediated endocytosis.
-
Bioavailability: Low. In rat and piglet models, plasma recovery is typically <5% of the oral dose.
-
Differentiation: 6'-SL has shown slightly delayed
(0.5–2.0 h) compared to 3'-SL in some rodent models, potentially due to differential interaction with mucin-layer lectins which may sequester motifs more avidly.
Phase II: Distribution & Metabolism
Once in systemic circulation, the fates diverge based on tissue uptake and enzymatic exposure.
-
Plasma Stability: Both are highly stable in plasma. Human plasma has negligible sialidase activity.
-
Tissue Uptake:
-
3'-SL: Rapidly catabolized upon cellular entry by both lysosomal (NEU1) and cytosolic (NEU2) enzymes. The liberated sialic acid is recycled for sialoglycoconjugate synthesis.
-
6'-SL: Catabolized primarily in lysosomes (NEU1). Its cytosolic stability (NEU2 resistance) is hypothesized to drive its unique efficacy in preserving muscle mass and enhancing endurance performance (gut-muscle axis).
-
-
Gut Microbiota (The Major Sink): The unabsorbed fraction (>90%) reaches the colon.
-
3'-SL: Preferentially fermented by specific Bifidobacterium strains (e.g., B. infantis) possessing specific
sialidases. -
6'-SL: Requires bacteria with
sialidase capability (e.g., B. bifidum), leading to a distinct SCFA (Short Chain Fatty Acid) profile.
-
Phase III: Excretion
-
Route: Renal filtration.
-
Form: Predominantly excreted unchanged in urine.
-
Kinetics: Rapid elimination half-life (
min in rats). The high urinary recovery serves as a biomarker for systemic absorption.
Visualization: Metabolic Pathways
The following diagram illustrates the differential processing, highlighting the NEU2 resistance of 6'-SL.
Figure 1: Comparative metabolic fate. Note the cytosolic divergence where 6'-SL resists NEU2 degradation, potentially allowing for distinct signaling activity.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: LC-MS/MS Quantification (Plasma/Urine)
Standard C18 columns fail to retain these polar trisaccharides. You must use Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Sample Prep:
-
Mix 50 µL plasma with 150 µL acetonitrile (precipitation).
-
Vortex 1 min, Centrifuge 10 min @ 10,000 x g.
-
Transfer supernatant to vial.
-
-
Chromatography:
-
Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in
(pH 4.5). -
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 80% B to 50% B over 10 mins.
-
Critical Step: Isomeric separation. 3'-SL typically elutes before 6'-SL on Amide columns due to steric hindrance of the 2,6 linkage interacting with the stationary phase.
-
-
Mass Spectrometry (MRM Mode):
-
Polarity: Negative ESI.
-
Precursor: m/z 632.2
. -
Product Ions:
-
m/z 290.1 (Neu5Ac fragment) – Quantifier.
-
m/z 542.1 (Loss of glycerol tail) – Qualifier.
-
-
Protocol B: Differential Sialidase Assay
To confirm NEU2 resistance in tissue homogenates:
-
Substrate: Incubate 100 µM 3'-SL or 6'-SL with recombinant human NEU2 (commercially available).
-
Buffer: 50 mM Sodium Acetate, pH 5.5 (optimal for NEU2).
-
Detection: Measure free sialic acid release using the Thiobarbituric Acid (TBA) assay or HPAEC-PAD.
-
Expected Result: 3'-SL shows rapid liberation of sialic acid; 6'-SL shows <5% cleavage over 60 mins.
References
-
Review of HMO Metabolism: Bode, L. (2012). Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162. [Link]
-
Sialidase Specificity (NEU2 vs NEU1): Monti, E., et al. (2010). Sialidases in vertebrates: a family of enzymes tailored for several cell functions. Advances in Carbohydrate Chemistry and Biochemistry, 64, 403–479. [Link]
-
In Vivo Absorption (Rat Model): Galley, J. D., et al. (2014). The prebiotics 3'-Sialyllactose and 6'-Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations. Brain, Behavior, and Immunity, 39, 121–130. [Link]
-
Muscle Physiology & 6'-SL: Kim, J., et al. (2023). 6'-Sialyllactose enhances performance in endurance-type exercise through metabolic adaptation. Food Science & Nutrition. [Link]
-
LC-MS/MS Method for SLs: Eom, H. Y., et al. (2020).[4][5] Development and Validation of a Bioanalytical Method for 3'- and 6'-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(23), 5721.[4] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. siallac.com [siallac.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Bioanalytical Method for 3'- and 6'-Sialyllactose in Minipig Liver and Kidney Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Analysis of Tissue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 6'-sialyllactose
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper disposal of Sodium 6'-sialyllactose. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of waste management principles in a modern laboratory setting. Our commitment is to provide value beyond the product, building trust through expertise and a dedication to safety and environmental stewardship.
Introduction: Understanding Sodium 6'-sialyllactose
Sodium 6'-sialyllactose (6'-SL) is a sodium salt of a naturally occurring trisaccharide found in human milk.[1][2] Composed of N-acetylneuraminic acid (a sialic acid), D-galactose, and D-glucose, it is of significant interest in biomedical research.[1][3] Laboratories utilize 6'-SL primarily as an analytical reference standard and to investigate host-pathogen interactions, particularly the binding mechanisms of viruses like influenza to cell surface receptors.[3] While it is also explored as a novel food ingredient and is generally recognized as safe (GRAS) in that context, its handling and disposal in a laboratory environment are governed by occupational safety and environmental regulations.[4][5]
Section 1: Hazard Characterization - The Foundation of Safe Disposal
The cornerstone of any chemical disposal procedure is a thorough understanding of its hazards. The Occupational Safety and Health Administration (OSHA) mandates that laboratories maintain Safety Data Sheets (SDS) for all hazardous chemicals and that they are readily accessible to employees.[5]
Interestingly, the hazard classification for Sodium 6'-sialyllactose can vary between suppliers. This underscores a critical principle of laboratory safety: always consult the SDS for the specific product you are using.
-
One supplier may classify the compound as hazardous, citing potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[6]
-
Another supplier may classify the same substance as non-hazardous according to the Globally Harmonized System (GHS), with no associated hazard pictograms or statements.
This discrepancy may arise from different purity levels, residual solvents from the manufacturing process, or simply different interpretations of the available toxicological data. For the purpose of establishing a robust and self-validating disposal protocol, it is prudent to adopt a conservative approach, acknowledging the potential hazards identified in the more stringent SDS.
Table 1: Physicochemical and Hazard Profile of Sodium 6'-sialyllactose
| Property | Value / Information | Source(s) |
| Synonyms | 6'-N-Acetylneuraminyl-D-lactose, sodium salt | [3] |
| CAS Number | 157574-76-0 | |
| Molecular Formula | C23H38NO19Na | |
| Appearance | White to off-white powder or agglomerate | [7] |
| GHS Classification | Varies by supplier. May be classified as: - Acute toxicity, oral (Category 4) - Skin irritation (Category 2) - Serious eye irritation (Category 2A) - Respiratory tract irritation (Category 3) OR - Not classified as hazardous | [6] |
| Toxicity Profile | Not found to be genotoxic in studies. High "No Observed Adverse Effect Level" (NOAEL) of 5 g/kg body weight/day in some studies. | [4] |
Section 2: The Regulatory Framework for Laboratory Waste
Disposal of any chemical, including Sodium 6'-sialyllactose, is not merely a matter of scientific best practice but of legal compliance. In the United States, several bodies govern this process:
-
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[5][8] This plan must include specific procedures for the safe removal and disposal of contaminated waste.[8]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of both hazardous and non-hazardous solid waste.[9] Non-hazardous waste regulations are found in Title 40 of the Code of Federal Regulations (CFR), parts 239-259.[9]
-
State and Local Regulations: It is critical to recognize that state or local authorities may have more stringent disposal regulations than federal agencies.[10] Always consult your institution's Environmental Health & Safety (EHS) office for guidance specific to your location.
Section 3: Step-by-Step Disposal Protocol for Sodium 6'-sialyllactose
This protocol is designed as a decision-making workflow. The primary determination is whether the waste can be classified as non-hazardous according to your local regulations and institutional policies.
Step 1: Waste Characterization and Segregation
Before disposal, you must characterize the waste stream.
-
Is it pure, unused Sodium 6'-sialyllactose? If so, its classification depends on the SDS and local rules. Given its nature as a sugar derivative and its use as a food additive, it is often not regulated as hazardous waste.[11]
-
Is it contaminated? Has the 6'-SL been mixed with other chemicals, solvents, or biological materials? If so, the entire mixture must be treated as hazardous waste, with the disposal route dictated by the most hazardous component. Combining non-hazardous waste with hazardous waste requires the entire volume to be managed as hazardous, significantly increasing disposal costs.[11]
-
Is it "empty" packaging? This includes vials, liners, and bags. These should be decontaminated before disposal.
Step 2: Disposal of Small Quantities of Uncontaminated 6'-SL
For the purposes of this guide, a "small quantity" is defined as the amount typically used in bench-scale research (generally a few grams or less).
-
Consult Your EHS Office: Verify that Sodium 6'-sialyllactose is on your institution's approved list of non-hazardous chemicals that can be disposed of via regular trash.
-
Ensure Complete Identification: The waste must be solely Sodium 6'-sialyllactose, free from any cross-contamination.
-
Package Securely: Place the solid waste in a sealed, sturdy container (e.g., a screw-cap vial or a sealed bag) to prevent dust formation.
-
Label Clearly: Label the container as "Non-Hazardous Waste: Sodium 6'-sialyllactose" and include the date.
-
Dispose: Place the sealed container in the regular laboratory solid waste bin. Some sources suggest that very small quantities of similar non-hazardous natural products can be disposed of with household waste or down the drain, but this requires explicit approval from local authorities and your EHS department.[11][12]
Step 3: Disposal of Large Quantities or Contaminated 6'-SL
Any waste containing 6'-SL that is contaminated with hazardous materials, or bulk quantities of the pure substance, must be disposed of as chemical waste.
-
Collect Waste: Collect the waste in a chemically compatible, sealable container. Ensure the container is in good condition with no leaks.
-
Label Correctly: Affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents (e.g., "Sodium 6'-sialyllactose," "Methanol," etc.).
-
The approximate percentage of each constituent.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Oral Toxicity").
-
-
Store Properly: Keep the waste container sealed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not pour chemical waste down the drain unless explicitly permitted for that specific substance by your EHS office.[12]
Step 4: Decontamination of Glassware and Surfaces
-
Gross Decontamination: Remove as much solid 6'-SL residue as possible using a scoop or spatula, treating the collected residue as waste according to the steps above.
-
Wash: Wash the glassware or surface thoroughly with soap and plenty of water.
-
Rinse: Rinse with deionized water. For general laboratory use, this is sufficient.
The following diagram illustrates the decision-making process for proper disposal.
Sources
- 1. Safety of 6′‐sialyllactose (6′‐SL) sodium salt produced by a derivative strain (Escherichia coli NEO6) of E. coli W (ATCC 9637) as a Novel Food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. caymanchem.com [caymanchem.com]
- 4. fda.gov [fda.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. science.food.gov.uk [science.food.gov.uk]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
